Product packaging for Dapaconazole(Cat. No.:CAS No. 1269726-67-1)

Dapaconazole

Cat. No.: B606938
CAS No.: 1269726-67-1
M. Wt: 415.2 g/mol
InChI Key: FUAHXHWSMYFWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapaconazole is a new antifungal imidazole developed through radical innovation and has demonstrated high efficacy against a wide spectrum of pathogenic fungi in preclinical and clinical studies. Its research applications are primarily in the study of antifungal mechanisms and the development of new therapeutic agents . In vitro studies show this compound acts as a CYP51A1 (Cytochrome P450 51) inhibitor, a mechanism common to azole antifungals that disrupts ergosterol synthesis in fungal cell membranes . Research has proven its activity against species including Trichophyton verrucosum , Trichophyton rubrum , Microsporum gypseum , Microsporum canis , and Aspergillus niger . Phase II clinical studies have demonstrated that topical this compound is non-inferior to established antifungals like ketoconazole and miconazole in treating conditions such as Pityriasis versicolor, interdigital Tinea pedis, and Tinea cruris, while exhibiting a favorable safety profile with negligible systemic absorption after topical application . A key area of research is this compound's metabolism and potential for drug-drug interactions (DDIs). In vitro data using human liver microsomes indicates that this compound is a strong inhibitor of CYP2C19 and CYP3A4, a moderate inhibitor of CYP2C8 and CYP2D6, and a weak inhibitor of CYP1A2 and CYP2C9 . This metabolic profile is critical for investigating interactions in research models. The compound undergoes phase I and II metabolism, producing several metabolites, with various CYP450 isoenzymes involved in the process . This compound has been investigated in Phase 3 trials for Tinea Pedis . This product is labeled "For Research Use Only" (RUO) . This means it is intended solely for use in laboratory research and is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. RUO products are not medical devices and are not validated or approved for clinical diagnosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15Cl2F3N2O B606938 Dapaconazole CAS No. 1269726-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHXHWSMYFWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269726-67-1
Record name Dapaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAPACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dapaconazole mechanism of action on fungal cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Dapaconazole on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel imidazole antifungal agent developed for the treatment of fungal infections.[1][2] As a member of the azole class, its primary mechanism of action targets the integrity of the fungal cell membrane, a structure vital for fungal viability and pathogenicity.[3] This technical guide provides a detailed examination of the molecular interactions, downstream cellular consequences, and methods used to characterize the effects of this compound on fungal cell membranes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal fungistatic or fungicidal activity of this compound and other azoles stems from the disruption of ergosterol biosynthesis. Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells: regulating membrane fluidity, permeability, and the function of integral membrane proteins.

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

The key enzyme in the ergosterol biosynthesis pathway targeted by azoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4] This enzyme is critical for the C14-demethylation of lanosterol, a precursor sterol. This compound, through the nitrogen atom in its imidazole ring, binds to the heme iron atom in the active site of CYP51. This binding competitively inhibits the enzyme, preventing the conversion of lanosterol to intermediates required for ergosterol synthesis. One study reported that this compound inhibits sterol 14α-demethylase cytochrome P450 activity with a half-maximal inhibitory concentration (IC50) of 1.4 μM.[4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol Intermediate->Zymosterol Multiple Steps Ergosterol Ergosterol (Final Product) Zymosterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Downstream Effects on Fungal Cell Membrane Integrity

The inhibition of CYP51 by this compound triggers a cascade of detrimental downstream effects that compromise the fungal cell membrane.

Depletion of Ergosterol and Accumulation of Toxic Sterols

Blocking lanosterol 14α-demethylase leads to two primary consequences:

  • Ergosterol Depletion : The cell is deprived of its primary sterol, which is essential for maintaining proper membrane structure and function.

  • Accumulation of 14α-methylated precursors : The substrate for CYP51, lanosterol, and other 14α-methylated sterols accumulate within the cell. These aberrant sterols are incorporated into the cell membrane, where they disrupt the normal packing of phospholipids.

Alteration of Membrane Properties

The incorporation of toxic sterols and the lack of ergosterol lead to significant biophysical changes in the cell membrane:

  • Increased Permeability : The disordered membrane becomes "leaky," allowing the uncontrolled efflux of essential ions and small molecules and the influx of substances from the external environment.

  • Altered Fluidity : The membrane's fluidity is improperly regulated, affecting its structural integrity and flexibility.

  • Enzyme Disruption : The function of many essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, is impaired due to the altered lipid environment.

These disruptions ultimately lead to the cessation of fungal growth (fungistatic effect) and, at higher concentrations or with prolonged exposure, cell death (fungicidal effect).

Downstream_Effects cluster_consequences Primary Consequences cluster_membrane_effects Effects on Cell Membrane Start This compound inhibits Lanosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion Start->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of Toxic 14α-methylated Sterols Start->Toxic_Sterol_Accumulation Permeability Increased Membrane Permeability Ergosterol_Depletion->Permeability Fluidity Altered Membrane Fluidity Ergosterol_Depletion->Fluidity Enzyme_Dysfunction Disruption of Membrane- Bound Enzymes Ergosterol_Depletion->Enzyme_Dysfunction Toxic_Sterol_Accumulation->Permeability Toxic_Sterol_Accumulation->Fluidity Toxic_Sterol_Accumulation->Enzyme_Dysfunction Outcome Inhibition of Fungal Growth (Fungistatic Effect) & Cell Death (Fungicidal Effect) Permeability->Outcome Fluidity->Outcome Enzyme_Dysfunction->Outcome

Caption: Downstream Cellular Effects of this compound Action.

Fungal Stress Response to this compound

The cellular damage induced by this compound can activate compensatory stress response pathways. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi use to sense and respond to cell surface stress.[5][6] This pathway is activated by damage to the cell wall or membrane and initiates a transcriptional program to reinforce these structures, for example, by increasing chitin synthesis.[7] Understanding the activation of these pathways can provide insights into mechanisms of drug tolerance and potential targets for synergistic drug combinations.

CWI_Pathway Stress Cell Membrane Stress (from this compound) Sensors Membrane Sensors (e.g., Wsc1, Mid2) Stress->Sensors Rho1 Rho1-GTPase Activation Sensors->Rho1 Activates Pkc1 Pkc1 Activation Rho1->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1 → Mkk1/2 → Mpk1) Pkc1->MAPK_Cascade Initiates Transcription Activation of Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription Phosphorylates Response Compensatory Response: - Cell Wall Synthesis ↑ - Chitin Synthesis ↑ Transcription->Response Induces

Caption: Fungal Cell Wall Integrity (CWI) Stress Response Pathway.

Quantitative Data on Antifungal Activity

While extensive compilations of Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens are not broadly available in peer-reviewed literature, studies have noted its efficacy against several pathogenic fungi, including species of Trichophyton, Microsporum, and Aspergillus niger.[1] A study focused on drug-drug interactions reported in vitro IC50 values for this compound against various human cytochrome P450 isoforms, which, while not antifungal MICs, provide quantitative data on the compound's enzymatic inhibition potential.[8][9]

Table 1: In Vitro IC50 Values of this compound Against Human CYP450 Isoforms

CYP Isoform IC50 (µM)
CYP1A2 3.68
CYP2A6 20.7
CYP2C8 104.1
CYP2C9 0.22
CYP2C19 0.05
CYP2D6 0.87
CYP3A4 0.008–0.03

Data sourced from Antunes et al., 2022.[8]

For drug development, this compound's activity would be quantified using standard antifungal susceptibility testing, generating data such as that shown in the template below.

Table 2: Template for Presenting Antifungal Susceptibility Data (MICs in µg/mL)

Fungal Species MIC50 MIC90 MIC Range
Candida albicans - - -
Candida glabrata - - -
Aspergillus fumigatus - - -
Trichophyton rubrum - - -

(Note: This table is a template; specific values for this compound require dedicated susceptibility studies.)

Experimental Protocols

The primary method for determining the in vitro activity of a new antifungal agent like this compound is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts.[10][11][12][13]

Protocol: Broth Microdilution Antifungal Susceptibility Test for Yeasts (CLSI M27 methodology)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate.

Materials:

  • This compound stock solution (typically in DMSO).

  • Yeast isolate (e.g., Candida albicans).

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline or phosphate-buffered saline (PBS).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer and/or plate reader.

  • Incubator (35°C).

Methodology:

  • Inoculum Preparation: a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a target concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution: a. Prepare a 2X serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC. b. Dispense 100 µL of each 2X drug concentration into the appropriate wells of the final test microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the final yeast inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and halves the drug concentration to the desired 1X final concentration. b. Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum). c. Seal the plate or place it in a humidified container and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. After incubation, examine the wells for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control well. This can be assessed visually or by using a plate reader.[14]

Protocol_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 1. Culture Yeast Isolate on Agar Plate P2 2. Prepare Inoculum Suspension (0.5 McFarland Standard) P1->P2 A2 5. Add 100 µL of Inoculum to each well P2->A2 P3 3. Prepare Serial Dilutions of this compound (2X) A1 4. Dispense 100 µL of 2X Drug into 96-well Plate P3->A1 A1->A2 A3 6. Incubate Plate at 35°C for 24-48h A2->A3 R1 7. Read Growth Visually or with Plate Reader A3->R1 R2 8. Determine MIC: Lowest concentration with ≥50% growth inhibition R1->R2

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

Conclusion

The mechanism of action of this compound is consistent with that of the imidazole class of antifungals, centered on the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a catastrophic loss of fungal cell membrane integrity, resulting in the inhibition of fungal growth and viability. A comprehensive understanding of this mechanism, supported by quantitative susceptibility data and standardized experimental protocols, is essential for the continued development and strategic deployment of this compound in clinical settings.

References

Dapaconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1269726-67-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and available experimental data for Dapaconazole, a novel imidazole antifungal agent. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Properties

This compound is a white to off-white solid powder.[3][6] A comprehensive summary of its chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 1269726-67-1[1][2][3][4][5]
Molecular Formula C₁₉H₁₅Cl₂F₃N₂O[1][2][7]
Molecular Weight 415.24 g/mol [1][2][3][4][7]
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole[5]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 512.8 ± 50.0 °C at 760 mmHg[2]
Flash Point 263.9 ± 30.1 °C[2]
Solubility Soluble in DMSO[3]
LogP 5.30[2]
IC₅₀ (Sterol 14α-demethylase) 1.4 µM[2]

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of this compound are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be employed.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid phase. This is a key indicator of purity.

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Apparatus: Thiele tube or a distillation apparatus.

Procedure (Capillary Method):

  • A small amount of liquid this compound (if melted) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is heated gently.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid just begins to enter the capillary upon cooling, is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, water, buffers at various pH) in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.

Signaling Pathway of this compound Action

Dapaconazole_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition cluster_disrupted_cell Disrupted Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors Ergosterol Precursors Lanosterol->Ergosterol_precursors Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane This compound This compound This compound->Inhibition Toxic_sterols Accumulation of 14α-methylated sterols Inhibition->Toxic_sterols Inhibition->Lanosterol_to_Ergosterol_precursors_edge Disrupted_Membrane Disrupted Cell Membrane (Loss of Function) Toxic_sterols->Disrupted_Membrane Fungal_death Inhibition of Growth & Cell Death Disrupted_Membrane->Fungal_death

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis

A detailed, step-by-step experimental workflow for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related imidazole and triazole antifungal agents, such as posaconazole, typically involves multi-step organic synthesis. Key reactions often include the formation of the core imidazole or triazole ring structure, followed by the coupling of various substituted aromatic side chains. The synthesis of this compound likely involves the reaction of an epoxide intermediate with imidazole, followed by etherification with a substituted benzyl halide.

The general synthetic approach for similar azole antifungals can be conceptualized as follows:

Synthesis_Workflow Start1 Substituted Phenacyl Halide Intermediate1 Epoxide Intermediate Start1->Intermediate1 Corey-Chaykovsky Reaction Start2 Imidazole Intermediate2 Azole Alcohol Intermediate Start2->Intermediate2 Start3 Substituted Benzyl Halide FinalProduct This compound Start3->FinalProduct Intermediate1->Intermediate2 Ring Opening with Imidazole Intermediate2->FinalProduct Williamson Ether Synthesis

Caption: A generalized synthetic workflow for azole antifungals.

References

An In-depth Technical Guide to the Synthesis and Chemical Profile of Dapaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapaconazole is an imidazole-based antifungal agent that has demonstrated notable efficacy against a variety of pathogenic fungi. As with other azole antifungals, its mechanism of action is rooted in the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for this compound, based on established chemical principles and analogous reactions. Detailed experimental protocols for key transformations are provided, along with a summary of its chemical and physical properties. Furthermore, this document visualizes the proposed synthesis and the established signaling pathway of its mechanism of action to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound is chemically known as 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole[1]. Its structure features a central ethylimidazole core, substituted with a 2,4-dichlorophenyl group and a 4-(trifluoromethyl)benzyloxy group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole[1]
Molecular Formula C₁₉H₁₅Cl₂F₃N₂O[1]
Molecular Weight 415.24 g/mol [1]
CAS Number 1269726-67-1[1]
SMILES C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F[1]
Appearance Solid powder[2]

Proposed Synthesis Pathway

The proposed synthesis workflow can be visualized as follows:

G A 2-Chloro-1-(2,4-dichlorophenyl)ethanone B 2-Chloro-1-(2,4-dichlorophenyl)ethanol A->B Reduction C 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol B->C Imidazole Alkylation D This compound C->D Etherification R1 Sodium Borohydride (NaBH4) R1->A R2 Imidazole R2->B R3 4-(Trifluoromethyl)benzyl bromide R3->C G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->CYP51 Inhibition

References

Dapaconazole Solubility in Different Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dapaconazole, a novel imidazole antifungal agent. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, outlining the known qualitative solubility profile, and detailing the biochemical pathways relevant to its mechanism of action.

Introduction to this compound

This compound is an antifungal drug that has been investigated for the treatment of topical fungal infections.[1] As with any active pharmaceutical ingredient (API), understanding its solubility in various solvents is critical for formulation development, analytical method development, and various stages of non-clinical research. This guide aims to equip researchers with the necessary information to conduct their own solubility assessments of this compound.

Qualitative Solubility Profile of this compound

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, water)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities and temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method for this compound quantification)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess this compound: To a series of glass vials, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that a saturated solution is formed and solid this compound remains undissolved at equilibrium.

  • Addition of Solvent: Add a known volume of the selected solvent to each vial containing the excess this compound.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another suitable analytical technique.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of this compound in the diluted sample) x (Dilution factor)

Data Presentation:

The quantitative solubility data for this compound in different solvents should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25[Insert experimental value]
Methanol25[Insert experimental value]
Acetone25[Insert experimental value]
Acetonitrile25[Insert experimental value]
Dimethyl Sulfoxide (DMSO)25[Insert experimental value]
Water25[Insert experimental value]

Visualizations

Mechanism of Action of Azole Antifungals

This compound belongs to the azole class of antifungal agents.[7] The primary mechanism of action of azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10][11] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[8][9]

Azole_Mechanism_of_Action Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Substrate This compound This compound (Azole Antifungal) Intermediates 14α-methylated sterols (Toxic Intermediates) Erg11->Intermediates Blocked conversion leads to accumulation Ergosterol Ergosterol Erg11->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition) Intermediates->DisruptedMembrane Incorporation leads to FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential component This compound->Erg11 Inhibition

Caption: Mechanism of action of this compound and other azole antifungals.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound in the laboratory.

Solubility_Workflow Start Start: Obtain pure compound and solvents Preparation Prepare samples: Add excess compound to a known volume of solvent Start->Preparation Equilibration Equilibrate samples: Shake at constant temperature (e.g., 24-48 hours) Preparation->Equilibration PhaseSeparation Separate solid and liquid phases: Allow to settle, then filter supernatant Equilibration->PhaseSeparation Analysis Analyze sample: Quantify compound concentration in the filtrate (e.g., via HPLC) PhaseSeparation->Analysis Calculation Calculate solubility Analysis->Calculation End End: Report solubility data Calculation->End

Caption: A general experimental workflow for determining compound solubility.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of this compound's solubility in various laboratory solvents. While quantitative data is not widely published, the provided experimental protocol for the shake-flask method offers a reliable means to generate this critical information. Furthermore, the visualization of the azole antifungal mechanism of action and the experimental workflow for solubility determination serves as a valuable resource for professionals in drug development. The generation of accurate solubility data is a crucial step in advancing the research and potential application of this compound.

References

In Vitro Antifungal Spectrum of Dapaconazole Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated promising activity against a range of pathogenic fungi. As with other imidazole derivatives, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against various pathogenic fungi, the experimental protocols used for its evaluation, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[1][2]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane This compound This compound This compound->enzyme Inhibits enzyme->ergosterol

Figure 1. Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Data Presentation: In Vitro Antifungal Activity

The in vitro activity of this compound has been evaluated against a variety of pathogenic fungi, primarily dermatophytes. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Tosylate Against Various Fungal Species

Fungal SpeciesMIC (μg/mL)
Trichophyton rubrum0.12
Trichophyton mentagrophytes0.06
Trichophyton tonsurans0.25
Microsporum canis0.12
Microsporum gypseum0.06
Epidermophyton floccosum0.12
Aspergillus niger1.0
Candida albicans>16

Note: Data for this table is limited and represents findings from a specific study. Further research is needed to establish a more comprehensive spectrum of activity, particularly against a wider range of Candida and Aspergillus species.

Experimental Protocols

The in vitro antifungal activity of this compound is typically determined using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI), namely the M27-A3 for yeasts and M38-A2 for filamentous fungi.[3][4][5][6]

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

    • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

  • Antifungal Agent Preparation:

    • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

    • Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[7]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[8]

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is employed for determining the MIC of antifungal agents against molds like Aspergillus and dermatophytes.

  • Inoculum Preparation:

    • Conidia are harvested from mature fungal cultures grown on potato dextrose agar.

    • The conidial suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[3][9]

  • Antifungal Agent Preparation:

    • Similar to the yeast protocol, serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.[9]

  • Incubation:

    • The inoculated plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.[9]

  • Endpoint Determination:

    • For azoles like this compound, the MIC is the lowest drug concentration that shows complete inhibition of growth (100% inhibition).[9]

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis fungal_culture Fungal Isolate (Yeast or Mold) inoculum_prep Inoculum Preparation (CLSI M27-A3/M38-A2) fungal_culture->inoculum_prep microplate Inoculate 96-well plate (Drug dilutions + Inoculum) inoculum_prep->microplate drug_prep This compound Serial Dilutions drug_prep->microplate incubation Incubate at 35°C (24-72 hours) microplate->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic interpretation Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpretation

Figure 2. Experimental Workflow for Antifungal Susceptibility Testing.

Logical Relationships in Antifungal Susceptibility Testing

The decision to perform and the interpretation of antifungal susceptibility testing for this compound follows a logical progression. The following diagram illustrates a simplified decision-making process.

start Clinical Isolate of Pathogenic Fungus is_dermatophyte Is the isolate a dermatophyte? start->is_dermatophyte is_candida_aspergillus Is the isolate a Candida or Aspergillus species? is_dermatophyte->is_candida_aspergillus No perform_mic Perform this compound MIC Testing (CLSI M38-A2) is_dermatophyte->perform_mic Yes perform_mic_yeast Perform this compound MIC Testing (CLSI M27-A3) is_candida_aspergillus->perform_mic_yeast Yes consider_alternative Consider alternative antifungal agent is_candida_aspergillus->consider_alternative No compare_mic Compare MIC to known susceptible range perform_mic->compare_mic perform_mic_yeast->compare_mic dapaconazole_indicated This compound may be a therapeutic option compare_mic->dapaconazole_indicated MIC in susceptible range dapaconazole_not_indicated This compound may not be the optimal choice compare_mic->dapaconazole_not_indicated MIC in resistant range

Figure 3. Logical Flow for this compound Susceptibility Testing Decision.

Conclusion

This compound demonstrates significant in vitro antifungal activity, particularly against dermatophytes. Its mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a sound basis for its therapeutic potential. The standardized CLSI methods provide a robust framework for the continued evaluation of its antifungal spectrum. Further in vitro studies are warranted to establish a more comprehensive understanding of its activity against a broader range of clinically important yeasts and molds, which will be crucial for guiding its future clinical development and application.

References

An In-depth Technical Guide to Dapaconazole Tosylate vs. Dapaconazole Base Form in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated significant efficacy against a broad spectrum of pathogenic fungi.[1][2] In the realm of pharmaceutical research and development, the choice between utilizing the free base form of an active pharmaceutical ingredient (API) or a salt form, such as a tosylate, is a critical decision that can profoundly impact the compound's physicochemical properties, bioavailability, and overall suitability for formulation. This technical guide provides a comprehensive comparison of this compound tosylate and this compound base, offering insights into their respective properties, relevant experimental protocols, and the underlying biochemical pathways of its antifungal activity.

While extensive research has been conducted on this compound tosylate, publicly available data on the this compound base form is limited. This guide consolidates the available information and provides a comparative framework based on established pharmaceutical principles.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form is a common strategy in drug development to enhance the solubility, stability, and manufacturability of a drug substance. The tosylate salt of this compound was likely developed to improve upon the inherent properties of the free base.

Table 1: Physicochemical Properties of this compound Base and this compound Tosylate

PropertyThis compound BaseThis compound TosylateSource(s)
Molecular Formula C₁₉H₁₅Cl₂F₃N₂OC₂₆H₂₃Cl₂F₃N₂O₄S[3], Inferred
Molecular Weight 415.24 g/mol 587.44 g/mol [3], Inferred
pKa (of the basic imidazole nitrogen) 6.77Not explicitly found, but the basic nitrogen is protonated by toluenesulfonic acid.[4]
logP (Octanol-Water Partition Coefficient) 5.6Not explicitly found, but expected to be lower than the base due to increased polarity.[3]
Aqueous Solubility Expected to be low.Expected to be higher than the base form.General pharmaceutical principles[5]
Solubility in Organic Solvents Soluble in DMSO.Soluble in DMSO.[6]
Melting Point Data not available.Data not available.
Physical Form Likely a solid.Likely a crystalline solid.General pharmaceutical principles
Stability Data not available.Expected to have better solid-state stability than the amorphous base.General pharmaceutical principles[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole and triazole antifungals, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.[6]

Inhibition of lanosterol 14-alpha-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and cell death.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (Base or Tosylate) This compound->Inhibition Lanosterol_to_Intermediate_edge->Intermediate Experimental_Workflow Dapaconazole_Base This compound Base Form Solubility Solubility Determination Dapaconazole_Base->Solubility Stability Stability Assessment Dapaconazole_Base->Stability Antifungal_Activity Antifungal Susceptibility (MIC Determination) Dapaconazole_Base->Antifungal_Activity CYP_Inhibition CYP450 Inhibition (IC50 Determination) Dapaconazole_Base->CYP_Inhibition Dapaconazole_Tosylate This compound Tosylate Salt Dapaconazole_Tosylate->Solubility Dapaconazole_Tosylate->Stability Dapaconazole_Tosylate->Antifungal_Activity Dapaconazole_Tosylate->CYP_Inhibition

References

The Stability of Dapaconazole: A Technical Guide to Physical and Chemical Properties Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of the antifungal agent Dapaconazole under laboratory settings. While specific proprietary data on this compound's degradation is not extensively published, this document outlines the standard methodologies and expected stability profile based on regulatory guidelines and data from structurally related azole antifungals. Understanding the stability of this compound is crucial for the development of robust formulations, establishment of appropriate storage conditions, and ensuring its therapeutic efficacy and safety.

Regulatory Framework for Stability Testing

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on Stability Testing of New Drug Substances and Products and Q1B on Photostability Testing, provide the foundational framework for assessing the stability of active pharmaceutical ingredients (APIs) like this compound.[1] These guidelines mandate "forced degradation" or "stress testing" to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods.[2][3]

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is critical for:

  • Developing and validating stability-indicating analytical methods.[2][5]

  • Understanding the chemistry of the drug molecule.[5]

  • Generating more stable formulations.[2][5]

  • Identifying potential degradation products that could form under normal storage conditions over time.[4]

Forced Degradation Studies: Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[4][5]

Hydrolytic Degradation (Acid and Base)

Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with functional groups like esters or amides.[6][7]

Experimental Protocol:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) media.[8]

  • Stress Conditions: Incubate the solutions at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[8]

  • Neutralization: At specified time points, withdraw samples and neutralize them to stop the degradation process.[8]

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.

Oxidative Degradation

Oxidative degradation is another critical stress condition, often involving reactive oxygen species.

Experimental Protocol:

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 0.1% to 3.0%, and maintain the mixture at room temperature for up to 7 days.[8]

  • Analysis: Analyze the samples at various time intervals using a validated stability-indicating HPLC method.

Thermal Degradation

This study evaluates the effect of temperature on the drug substance.

Experimental Protocol:

  • Sample Preparation: Place the solid this compound powder in a suitable container.

  • Stress Conditions: Expose the sample to elevated temperatures, typically ranging from 40°C to 80°C, for a specified duration.[8]

  • Analysis: Dissolve the stressed samples in a suitable solvent and analyze them using a validated stability-indicating HPLC method.

Photolytic Degradation

Photostability testing is essential to determine if the drug substance is light-sensitive.

Experimental Protocol:

  • Sample Preparation: Expose the solid this compound powder and a solution of the drug to a light source that provides both ultraviolet (UV) and visible light.

  • Stress Conditions: The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the exposed and control samples using a validated stability-indicating HPLC method.

Illustrative Stability Profile of this compound

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. Note: This data is illustrative and intended to demonstrate how the results of such studies would be presented. Actual data for this compound may vary.

Table 1: Hypothetical Results of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDurationTemperatureThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (RRT)
Acid Hydrolysis 0.1 M HCl24 hours60°C92.520.85
1 M HCl8 hours60°C85.230.85, 1.15
Base Hydrolysis 0.1 M NaOH12 hours60°C89.820.78
1 M NaOH4 hours60°C81.440.78, 0.92
Oxidation 3% H₂O₂48 hoursRoom Temp87.131.25
Thermal Solid State7 days80°C95.311.10
Photolytic Solid StateICH Q1BRoom Temp98.110.95
SolutionICH Q1BRoom Temp94.620.95, 1.30

Table 2: Illustrative Purity Analysis of this compound Under Stress Conditions

Stress ConditionPurity of this compound Peak (%)Peak Purity of Major Degradant (%)Mass Balance (%)
Acid Hydrolysis (1 M HCl) > 99.5> 99.098.7
Base Hydrolysis (1 M NaOH) > 99.5> 99.099.1
Oxidation (3% H₂O₂) > 99.5> 99.098.5
Thermal > 99.5> 99.099.8
Photolytic (Solution) > 99.5> 99.099.3

Mandatory Visualizations

The following diagrams illustrate the typical workflow for stability studies and a hypothetical degradation pathway for an azole antifungal like this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photolysis Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Pathway Degradation Pathway HPLC->Pathway NMR NMR for Structure Elucidation LCMS->NMR LCMS->Pathway NMR->Pathway Method Validated Analytical Method Pathway->Method Formulation Formulation & Packaging Strategy Method->Formulation DrugSubstance This compound Drug Substance DrugSubstance->Acid Expose to Stress DrugSubstance->Base Expose to Stress DrugSubstance->Oxidation Expose to Stress DrugSubstance->Thermal Expose to Stress DrugSubstance->Photo Expose to Stress Azole_Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound (Azole Ring) Hydrolysis Hydrolysis of Side Chain This compound->Hydrolysis Acid/Base Oxidation N-Oxidation of Imidazole This compound->Oxidation Oxidizing Agent Photolysis Ring Cleavage This compound->Photolysis UV/Vis Light

References

Dapaconazole: An In-Depth Technical Guide on Preliminary Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapaconazole is a novel imidazole antifungal agent that has demonstrated efficacy against a range of pathogenic fungi. As with all therapeutic candidates, a thorough understanding of its off-target profile is critical for a comprehensive safety assessment. This technical guide provides a detailed overview of the preliminary off-target effects of this compound, based on available preclinical and early-phase clinical data. The primary focus is on the inhibition of human cytochrome P450 (CYP) enzymes, a well-established off-target interaction for the azole antifungal class. Furthermore, this guide discusses potential cardiovascular and endocrine off-target effects by contextualizing this compound within the broader class of azole antifungals and details the standard experimental protocols for assessing these potential liabilities.

Introduction to this compound and its Primary Mechanism of Action

This compound is an imidazole-based antifungal drug candidate.[1] Its principal mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and cell death. While this compound has shown a promising safety profile in clinical trials for topical applications, the potential for systemic off-target effects warrants careful consideration, particularly if broader applications are explored.[2][3]

Off-Target Profile: Inhibition of Human Cytochrome P450 Enzymes

A significant consideration for azole antifungals is their potential to interact with human cytochrome P450 enzymes, which are crucial for the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs). Preliminary in vitro studies have characterized the inhibitory potential of this compound against a panel of key human CYP450 isoforms.

Quantitative Data on CYP450 Inhibition

In vitro studies using human liver microsomes have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound for several major CYP450 enzymes. These findings are summarized in the table below.[2]

CYP450 IsoformIC₅₀ (µM)Predicted Clinical Interaction
CYP1A23.68Weak Inhibitor
CYP2A620.7-
CYP2C8104.1Moderate Inhibitor
CYP2C90.22Weak Inhibitor
CYP2C190.05Strong Inhibitor
CYP2D60.87Moderate Inhibitor
CYP3A40.008-0.03Strong Inhibitor

Data sourced from Antunes et al., 2023.[2]

Based on these in vitro data and subsequent physiologically based pharmacokinetic (PBPK) modeling, this compound is predicted to be a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A.[2]

Experimental Protocols: In Vitro CYP450 Inhibition Assay

The following provides a detailed methodology for a typical in vitro assay to determine the inhibitory potential of a compound against various CYP450 isoforms.

Objective: To determine the IC₅₀ values of this compound for major human CYP450 enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Specific CYP450 isoform substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam/Testosterone for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, CYP450 substrates, and positive control inhibitors in an appropriate solvent.

  • Incubation: In a microplate, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound or a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the test compound to interact with the enzymes.

  • Initiation of Reaction: Add the specific CYP450 substrate to each well to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Substrates, HLM, NADPH) mix Combine HLM, Buffer, & this compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add CYP-specific Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calculate Calculate IC50 analyze->calculate

Figure 1: Experimental workflow for CYP450 inhibition assay.

Potential Off-Target Effects Based on Azole Class

While specific data for this compound is limited, its classification as an azole antifungal suggests the potential for off-target effects commonly associated with this class, namely cardiovascular and endocrine effects.

Potential Cardiovascular Off-Target Effects: hERG Channel Inhibition

Several azole antifungals have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes. Therefore, assessing the potential for hERG inhibition is a critical step in the safety evaluation of any new azole antifungal.

The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.

Objective: To determine if this compound inhibits the hERG potassium channel and to quantify the IC₅₀ if inhibition is observed.

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular and intracellular recording solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill with intracellular solution.

  • Cell Patching: Under a microscope, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current.

  • Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Post-Dose Recording: Record hERG currents in the presence of this compound.

  • Washout: Perfuse the cell with the control extracellular solution to observe any reversal of the effect.

  • Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Potential Endocrine Off-Target Effects: Inhibition of Steroidogenesis

The structural similarity between fungal CYP51 and human CYP enzymes involved in steroidogenesis (e.g., aromatase (CYP19A1), 17α-hydroxylase/17,20-lyase (CYP17A1)) raises the possibility of endocrine disruption by azole antifungals.[6][7] Inhibition of these enzymes can interfere with the synthesis of steroid hormones such as testosterone and estradiol, potentially leading to adverse endocrine effects.

The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis and is a widely accepted in vitro model for assessing effects on steroid hormone production.

Objective: To determine if this compound alters the production of testosterone and estradiol in H295R cells.

Materials:

  • H295R cell line

  • Cell culture medium and supplements

  • This compound

  • Positive controls (e.g., Forskolin as an inducer, Prochloraz as an inhibitor)

  • 24-well cell culture plates

  • Assay kits for measuring testosterone and estradiol (e.g., ELISA or LC-MS/MS)

Procedure:

  • Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate.

  • Compound Exposure: Expose the cells to a range of concentrations of this compound, as well as positive and negative controls, for a specified period (e.g., 48 hours).

  • Harvesting: Collect the cell culture medium from each well.

  • Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using an appropriate analytical method.

  • Cell Viability Assay: Assess the viability of the cells after exposure to ensure that any observed changes in hormone levels are not due to cytotoxicity.

  • Data Analysis: Compare the hormone levels in the this compound-treated wells to the vehicle control to determine if there is a statistically significant increase or decrease in steroid hormone production.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol CYP17A1 CYP17A1 (17α-hydroxylase/17,20-lyase) Aromatase Aromatase (CYP19A1) This compound This compound (Potential Inhibitor) This compound->CYP17A1 This compound->Aromatase

Figure 2: Potential interference of this compound with the steroidogenesis pathway.

Preliminary Clinical Observations

In a Phase I study involving healthy volunteers, topical application of this compound 2% cream was generally well-tolerated.[8] One notable adverse event was a case of hypertriglyceridemia (424 mg/dL) in one volunteer following 14 days of treatment, which returned to the normal range three months after the last dose.[8] While this was an isolated incident, it highlights the importance of monitoring lipid profiles in future clinical investigations.

Conclusion

The preliminary off-target profile of this compound is primarily characterized by its inhibitory effects on human CYP450 enzymes, with a particularly strong potential for inhibition of CYP2C19 and CYP3A. This suggests a high likelihood of drug-drug interactions with co-administered substrates of these enzymes. While direct evidence of off-target effects on cardiovascular ion channels or endocrine pathways is currently lacking, the established profile of the azole antifungal class necessitates a thorough investigation of these potential liabilities. The experimental protocols detailed in this guide provide a framework for the continued safety assessment of this compound as it progresses through clinical development. Researchers and drug development professionals should remain vigilant for potential off-target effects to ensure the safe and effective use of this promising antifungal agent.

References

Initial Toxicity Screening of Dapaconazole in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct cytotoxicity of Dapaconazole in cell culture is limited. This guide synthesizes information on the known biochemical interactions of this compound with cytochrome P450 enzymes and extrapolates potential toxicity mechanisms and screening protocols based on studies of related imidazole antifungal agents, such as Econazole and Miconazole. The experimental protocols and potential signaling pathways described herein are intended to serve as a foundational framework for initiating the toxicological assessment of this compound.

Introduction

This compound is a novel imidazole-based antifungal agent. As with any new chemical entity intended for therapeutic use, a thorough in vitro toxicity assessment is a critical early step in the drug development process. This technical guide outlines a recommended approach for the initial toxicity screening of this compound in cell culture, providing methodologies for key experiments and discussing potential mechanisms of toxicity based on the known activities of similar compounds.

Quantitative Data Summary

Direct quantitative data on the cytotoxicity of this compound is not extensively available in public literature. However, a study on its interaction with cytochrome P450 (CYP) isoforms provides valuable data on its potential for drug-drug interactions and off-target effects.[1][2][3]

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by this compound [1][2][3]

CYP450 IsoformIC50 (µM)
CYP1A23.68
CYP2A620.7
CYP2C8104.1
CYP2C90.22
CYP2C190.05
CYP2D60.87
CYP3A40.008–0.03

IC50 values represent the concentration of this compound required to inhibit 50% of the respective CYP450 enzyme activity in human liver microsomes.

Due to the lack of direct cytotoxicity data for this compound, the following table presents representative data from studies on the related imidazole antifungal, Miconazole, to illustrate the type of data that should be generated for this compound.

Table 2: Representative Cytotoxicity Data for Miconazole in Human Bladder Cancer Cell Lines (T24 and TSGH-8301) [4]

Cell LineTreatment DurationIC50 (µM)
T2424h47.5 ± 0.5
48h42.0 ± 1.8
72h37.3 ± 0.3
TSGH-830124h45.9 ± 0.4
48h32.2 ± 0.8
72h29.4 ± 0.2

IC50 values represent the concentration of Miconazole required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed protocols for foundational in vitro toxicity assays that are recommended for the initial screening of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with varying concentrations of this compound as described for the MTT assay.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Signaling Pathways and Mechanisms of Toxicity

Based on studies of other imidazole antifungals, the following signaling pathways may be relevant to the potential toxicity of this compound.

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Mechanism of Action cluster_3 Data Analysis Compound Preparation Compound Preparation Dose-Response Treatment Dose-Response Treatment Compound Preparation->Dose-Response Treatment Cell Culture Cell Culture Cell Culture->Dose-Response Treatment MTT Assay (Viability) MTT Assay (Viability) Dose-Response Treatment->MTT Assay (Viability) LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Dose-Response Treatment->LDH Assay (Cytotoxicity) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT Assay (Viability)->Apoptosis Assay (Annexin V/PI) IC50 Determination IC50 Determination MTT Assay (Viability)->IC50 Determination LDH Assay (Cytotoxicity)->Apoptosis Assay (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay Apoptosis Assay (Annexin V/PI)->Caspase Activity Assay Mitochondrial Membrane Potential Mitochondrial Membrane Potential Caspase Activity Assay->Mitochondrial Membrane Potential Pathway Analysis Pathway Analysis Mitochondrial Membrane Potential->Pathway Analysis

Caption: A generalized workflow for in vitro toxicity screening.
Hypothetical Apoptotic Signaling Pathway for this compound

Based on the known effects of econazole and miconazole, this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., DR5) Death Receptors (e.g., DR5) This compound->Death Receptors (e.g., DR5) Mitochondrion Mitochondrion This compound->Mitochondrion Bcl-2 Bcl-2 This compound->Bcl-2 inhibition Bax Bax This compound->Bax activation Caspase-8 Caspase-8 Death Receptors (e.g., DR5)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2->Mitochondrion Bax->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential apoptotic signaling pathway for this compound.
Potential Inhibition of Pro-Survival Signaling

Econazole has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6][8] this compound may exert similar effects.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation This compound This compound This compound->PI3K This compound->AKT

Caption: Potential inhibition of the PI3K/AKT pro-survival pathway.

Conclusion

While direct in vitro toxicity data for this compound is not yet widely available, the information on its potent inhibition of several CYP450 enzymes suggests a potential for off-target effects and drug-drug interactions. Furthermore, based on the known mechanisms of other imidazole antifungals, it is reasonable to hypothesize that this compound may induce cytotoxicity and apoptosis in mammalian cells through the mitochondrial and death receptor pathways, and potentially by inhibiting pro-survival signaling cascades like PI3K/AKT. The experimental protocols provided in this guide offer a robust starting point for a comprehensive initial toxicity screening of this compound in cell culture. The findings from these studies will be crucial for guiding further preclinical and clinical development of this promising antifungal agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Dapaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is an imidazole antifungal agent that demonstrates efficacy against a variety of pathogenic fungi.[1] Like other azole antifungals, this compound's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51A1).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell lysis and death.[3]

Accurate in vitro susceptibility testing is crucial for determining the potency of novel antifungal agents like this compound, monitoring for the development of resistance, and establishing effective therapeutic strategies.[4][5] This document provides detailed protocols for the in vitro antifungal susceptibility testing of this compound against yeasts and filamentous fungi, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Mechanism of Action: Azole Antifungals

The following diagram illustrates the mechanism of action of this compound and other azole antifungals.

Mechanism of Action of this compound cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51A1) CellMembrane Fungal Cell Membrane (Normal Integrity) Ergosterol->CellMembrane Incorporation Disruption Disruption of Membrane Integrity Leads to Cell Lysis This compound This compound (Azole Antifungal) Inhibition Inhibition This compound->Inhibition Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Inhibition->Lanosterol 14-alpha-demethylase\n(CYP51A1) Broth Microdilution Workflow for Yeasts A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microdilution Plate A->B 2-fold dilutions D Inoculate Microdilution Plate B->D C Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs Visually or Spectrophotometrically E->F Broth Microdilution Workflow for Molds A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microdilution Plate A->B 2-fold dilutions D Inoculate Microdilution Plate B->D C Prepare Mold Inoculum (0.4-5 x 10^4 CFU/mL) C->D E Incubate at 35°C for 48-72 hours D->E F Read MICs Visually E->F Disk Diffusion Workflow for Yeasts A Prepare Yeast Inoculum (0.5 McFarland) B Inoculate Agar Plate Uniformly A->B Swab C Apply this compound Disk B->C D Incubate at 35°C for 24 hours C->D E Measure Zone of Inhibition D->E

References

Application Notes and Protocols for Dapaconazole Cell-Based Antifungal Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated efficacy against a variety of pathogenic fungi. As with other azole antifungals, its mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51A1), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. This compound has been investigated in clinical trials for the topical treatment of dermatophytic infections such as tinea pedis and tinea cruris.[1][3][4]

These application notes provide detailed protocols for cell-based assays to screen the antifungal activity of this compound against a panel of clinically relevant fungi, including dermatophytes, yeasts, and molds. The provided methodologies are based on established standards for antifungal susceptibility testing and cell viability assays.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme catalyzes the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the production of ergosterol. By inhibiting this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately results in the cessation of fungal growth and cell death.[5]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51a1 CYP51A1 (Lanosterol 14α-demethylase) lanosterol->cyp51a1 ergosterol_precursors Ergosterol Precursors cyp51a1->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->cyp51a1 Inhibition

Figure 1. Simplified diagram of the fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation: Antifungal Activity of Imidazole Agents

Due to the limited availability of publicly accessible Minimum Inhibitory Concentration (MIC) data for this compound, the following tables present the reported MIC ranges for the structurally related and well-characterized imidazole antifungals, ketoconazole and miconazole. This data is provided for comparative purposes to indicate the expected range of antifungal activity against various fungal pathogens. Researchers are encouraged to determine the specific MIC values for this compound using the protocols outlined in this document.

Table 1: Comparative in vitro Antifungal Activity of Ketoconazole against Dermatophytes

Fungal SpeciesKetoconazole MIC Range (µg/mL)Reference
Trichophyton rubrum0.006 - 8.0[2][6][7]
Trichophyton mentagrophytes0.0625 - 2.0[8]
Microsporum canisNot widely reported
Epidermophyton floccosumNot widely reported

Table 2: Comparative in vitro Antifungal Activity of Miconazole against Dermatophytes

Fungal SpeciesMiconazole MIC Range (µg/mL)Reference
Trichophyton rubrumNot widely reported
Trichophyton mentagrophytesNot widely reported
Microsporum canisNot widely reported[9]
Epidermophyton floccosumNot widely reported

Table 3: Comparative in vitro Antifungal Activity of Ketoconazole against Yeasts and Molds

Fungal SpeciesKetoconazole MIC Range (µg/mL)Reference
Candida albicansNot widely reported
Aspergillus fumigatus5.4 - 21.6[3]
Aspergillus niger2.5 - >32.0[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for determining the antifungal activity of this compound.

Protocol 1: Broth Microdilution Assay for Dermatophytes (Modified from CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline for the susceptibility testing of filamentous fungi.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture (e.g., on Potato Dextrose Agar) inoculum_prep 2. Inoculum Preparation (Adjust to 0.5 McFarland) fungal_culture->inoculum_prep plate_prep 4. Inoculate 96-well Plate inoculum_prep->plate_prep drug_dilution 3. This compound Serial Dilution drug_dilution->plate_prep incubation 5. Incubate at 28-35°C for 4-7 days plate_prep->incubation visual_reading 6. Visual Reading of MIC incubation->visual_reading data_analysis 7. Data Analysis and Reporting visual_reading->data_analysis

Figure 2. Experimental workflow for the broth microdilution assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

    • Store the stock solution at -20°C.

  • Preparation of Fungal Inoculum:

    • Culture the dermatophyte strains on PDA or SDA plates at 28-30°C for 7-14 days, or until sufficient conidiation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.

    • Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a drug-free growth control well (100 µL of inoculum + 100 µL of RPMI) and a sterility control well (200 µL of RPMI).

  • Incubation:

    • Seal the plates and incubate at 28-35°C in a humidified chamber for 4 to 7 days, or until visible growth is observed in the growth control well.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the growth control well.

Protocol 2: Resazurin-Based Cell Viability Assay

This colorimetric assay provides a quantitative measure of fungal cell viability and can be used for high-throughput screening of antifungal compounds.

Resazurin_Assay_Workflow cluster_prep_res Preparation cluster_assay_res Assay cluster_analysis_res Analysis fungal_suspension 1. Prepare Fungal Suspension drug_treatment 2. Treat with this compound fungal_suspension->drug_treatment resazurin_add 3. Add Resazurin Solution drug_treatment->resazurin_add incubation_res 4. Incubate for 1-4 hours resazurin_add->incubation_res read_plate 5. Read Fluorescence/Absorbance incubation_res->read_plate calc_viability 6. Calculate Cell Viability read_plate->calc_viability

Figure 3. Workflow for the resazurin-based cell viability assay.

Materials:

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, opaque-walled 96-well plates

  • Fluorescence or absorbance microplate reader

Procedure:

  • Preparation of Resazurin Solution:

    • Dissolve resazurin sodium salt in PBS to a final concentration of 0.15 mg/mL.

    • Sterilize the solution by filtration through a 0.22 µm filter.

    • Store the solution protected from light at 4°C.

  • Assay Procedure:

    • Prepare a fungal suspension in RPMI-1640 medium as described in Protocol 1.

    • In an opaque-walled 96-well plate, add 50 µL of the fungal suspension to each well.

    • Add 50 µL of this compound dilutions (in RPMI-1640) to the wells to achieve the desired final concentrations.

    • Include a vehicle control (fungal suspension with DMSO) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the specific fungus for a predetermined time (e.g., 24-48 hours).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for an additional 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12] Alternatively, measure the absorbance at 570 nm and a reference wavelength of 600 nm.[13]

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control after subtracting the background fluorescence/absorbance from the negative control wells.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's antifungal activity. By utilizing standardized methodologies such as the CLSI broth microdilution assay and complementing these with quantitative cell viability assays, researchers can obtain robust and reproducible data to characterize the antifungal profile of this promising new agent. The inclusion of comparative data for established imidazole antifungals provides a valuable benchmark for interpreting the potency of this compound. Further studies are warranted to establish a comprehensive MIC dataset for this compound against a wide range of clinically important fungal pathogens.

References

Application Note: Protocol for Studying the In Vitro Metabolism of Dapaconazole Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive set of protocols for characterizing the in vitro metabolism of Dapaconazole, a novel imidazole antifungal agent.[1] The procedures detailed herein utilize pooled human liver microsomes (HLM) as the primary enzymatic source to investigate metabolic stability, identify key metabolites, and phenotype the cytochrome P450 (CYP450) enzymes responsible for its biotransformation. These assays are fundamental in early drug discovery and development to predict a drug candidate's pharmacokinetic profile, including its hepatic clearance and potential for drug-drug interactions (DDI).[2][3][4] Methodologies cover experimental setup, incubation procedures, sample quenching, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided workflows and data presentation formats are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a new antifungal imidazole compound that has demonstrated high efficacy against several pathogenic fungi.[1] Understanding the metabolic fate of a new chemical entity (NCE) like this compound is a critical step in its preclinical development. The liver is the primary site of drug metabolism, largely mediated by the super-family of cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum of hepatocytes.[5]

In vitro models using subcellular fractions, such as liver microsomes, offer a robust, reproducible, and cost-effective method to study Phase I metabolism.[6][7] Microsomes are enriched with CYP450 and flavin monooxygenase (FMO) enzymes, making them an ideal system for assessing metabolic stability and identifying oxidative metabolites.[8]

This document outlines three key studies:

  • Metabolic Stability Assay: To determine the rate at which this compound is metabolized, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[9]

  • Metabolite Identification: To identify the major metabolic products of this compound using high-resolution mass spectrometry.[10][11]

  • CYP450 Reaction Phenotyping: To identify the specific CYP450 isoforms responsible for this compound's metabolism using recombinant enzymes or isoform-specific chemical inhibitors.[2][12][13]

The data generated from these protocols are essential for predicting in vivo hepatic clearance and guiding future clinical studies.[1]

Materials and Reagents

  • Test Compound: this compound (Stock: 10 mM in DMSO)

  • Biological Material: Pooled Human Liver Microsomes (HLM), mixed gender (e.g., from XenoTech, LLC), stored at -80°C.[14]

  • Cofactors: NADPH Regenerating System (e.g., Corning Gentest™), typically containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD).[9][15]

  • Buffers: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[14]

  • Positive Controls:

    • High Clearance: Dextromethorphan (CYP2D6/3A4 substrate)[14]

    • Low Clearance: Warfarin (CYP2C9 substrate)

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound).

  • Reagents for Reaction Phenotyping:

    • Recombinant human CYP450 enzymes (rhCYPs: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[13]

    • Selective CYP450 chemical inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Equipment:

    • Incubator or shaking water bath (37°C)

    • Centrifuge (for protein precipitation)

    • LC-MS/MS system (e.g., UHPLC coupled to a QqQ or QTOF mass spectrometer).[10][16]

    • 96-well plates and multichannel pipettes.[9]

Experimental Protocols

Protocol 1: Metabolic Stability Assay

This assay measures the rate of disappearance of the parent compound (this compound) over time when incubated with liver microsomes.[14]

1. Preparation:

  • Thaw pooled HLM on ice.[14] Prepare a working solution of 1 mg/mL microsomal protein in 100 mM KPO4 buffer.[17] Keep on ice.
  • Prepare a 2 µM working solution of this compound and positive controls by diluting the 10 mM DMSO stock in KPO4 buffer. The final concentration in the incubation will be 1 µM, and the final DMSO concentration should be ≤ 0.1%.
  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

2. Incubation Procedure:

  • The assay is performed in a 96-well plate format.[9]
  • Pre-incubation: Add the HLM solution and this compound working solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL, containing 0.5 mg/mL HLM protein and 1 µM this compound.[18]
  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.[14]
  • Reaction Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.[9] This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

  • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
  • Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated protein.[15]
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Protocol 2: Metabolite Identification

This protocol aims to identify the structures of metabolites formed during the incubation.

1. Incubation:

  • Perform a scaled-up version of the metabolic stability assay with a higher concentration of this compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.
  • Incubate for a longer period (e.g., 60-120 minutes).
  • Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.

2. Sample Analysis:

  • Process the samples as described in Protocol 3.1.
  • Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., LC-QTOF-MS).[19]
  • Acquire data in both full scan mode (to detect potential metabolites) and data-dependent MS/MS mode (to obtain fragmentation spectra for structural elucidation).[16]

3. Data Processing:

  • Compare the chromatograms of the +NADPH and -NADPH samples. Peaks present only in the +NADPH sample are potential metabolites.
  • Use metabolite identification software to search for expected biotransformations (e.g., hydroxylation, N-dealkylation, oxidation, glucuronidation).
  • Elucidate the structure of potential metabolites by interpreting their fragmentation patterns from the MS/MS spectra.[11]

Protocol 3: CYP450 Reaction Phenotyping

This study identifies which CYP isoforms are responsible for this compound's metabolism using two complementary approaches.[3][12]

Approach A: Recombinant Human CYPs (rhCYPs)

  • Incubate this compound (1 µM) separately with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) at a concentration of ~25-50 pmol/mL.[6][13]
  • Follow the incubation and analysis procedure from Protocol 3.1.
  • The rate of this compound depletion for each isoform indicates its relative contribution to the metabolism.

Approach B: Chemical Inhibition in HLM

  • Incubate this compound (1 µM) with pooled HLM in the presence and absence of known selective inhibitors for major CYP isoforms.[6]
  • Pre-incubate the HLM and the specific inhibitor for ~10 minutes before adding this compound and initiating the reaction with NADPH.
  • A significant decrease in the rate of this compound metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.[13]

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Compound t½ (min) CLint (µL/min/mg protein) Classification
This compound 25.4 27.3 Moderate Clearance
Dextromethorphan 8.2 84.5 High Clearance

| Warfarin | > 120 | < 5.8 | Low Clearance |

Table 2: Summary of this compound Metabolites Identified in HLM

Metabolite ID m/z Proposed Biotransformation
M1 [Parent + 16] Hydroxylation
M2 [Parent - 28] Oxidative Dealkylation

| M3 | [Parent + 176] | Glucuronidation |

Table 3: CYP450 Reaction Phenotyping Summary for this compound

Approach CYP Isoform % Contribution / % Inhibition
Recombinant CYPs CYP3A4 85%
CYP2C9 12%
Other CYPs < 3%
Chemical Inhibition Ketoconazole (CYP3A4) 89% Inhibition

| | Sulfaphenazole (CYP2C9)| 15% Inhibition |

Visualization of Workflows

Diagrams created using DOT language help visualize the experimental processes.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep_mics Thaw & Dilute HLM (1 mg/mL) pre_inc Pre-incubate HLM + this compound (37°C, 5 min) prep_mics->pre_inc prep_dapa Prepare this compound (2 µM in Buffer) prep_dapa->pre_inc prep_nadph Prepare NADPH Regen System initiate Initiate with NADPH (Final Vol: 200 µL) prep_nadph->initiate pre_inc->initiate incubate Incubate at 37°C (Time Points: 0-60 min) initiate->incubate quench Terminate Reaction (Ice-cold ACN + IS) incubate->quench centrifuge Centrifuge to Pellet Protein (4000 x g, 10 min) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound cyp3a4 CYP3A4 (Major) parent->cyp3a4 cyp2c9 CYP2C9 (Minor) parent->cyp2c9 m1 M1 (Hydroxylation) cyp3a4->m1 m2 M2 (Oxidative Dealkylation) cyp2c9->m2 ugt UGTs m1->ugt m3 M3 (Glucuronidation) ugt->m3

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The protocols described in this application note provide a standardized framework for evaluating the in vitro metabolism of this compound. The metabolic stability assay offers critical data for predicting hepatic clearance, while metabolite identification and reaction phenotyping studies help to understand the biotransformation pathways and potential for drug-drug interactions. Together, these assays form an essential part of the preclinical data package required for advancing new drug candidates like this compound into further development stages.

References

Application of Dapaconazole in Fungal Biofilm Disruption Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant threat to global health, particularly with the rise of opportunistic pathogens and the increasing prevalence of drug resistance. A critical factor contributing to the persistence and recalcitrance of these infections is the formation of biofilms. Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to both biological and abiotic surfaces. This complex architecture provides protection from host immune responses and antifungal therapies, often leading to treatment failure.

Candida albicans is a leading cause of fungal biofilm-associated infections. The development of novel therapeutic strategies to combat these resilient structures is a key focus of current research. Dapaconazole is a novel imidazole antifungal agent that, like other azoles, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5][6] While specific data on this compound's efficacy against fungal biofilms is emerging, its mechanism of action suggests potential as a tool for biofilm disruption and inhibition research.

This document provides detailed application notes and protocols for the investigation of this compound's effects on fungal biofilms, particularly those formed by Candida albicans.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is an imidazole-based antifungal that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][7] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[8] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts cellular processes, ultimately inhibiting fungal growth.[3][4] In the context of biofilms, this disruption of cell membrane integrity can compromise the stability of the biofilm structure and the viability of the embedded fungal cells.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/Erg11) lanosterol->cyp51 catalysis ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane incorporation This compound This compound This compound->cyp51 inhibition cyp51->ergosterol

This compound's inhibition of the ergosterol biosynthesis pathway.

Protocols for Fungal Biofilm Disruption Assays

The following protocols are adapted from established methods for assessing the antifungal susceptibility of fungal biofilms. They can be utilized to evaluate the efficacy of this compound in both inhibiting biofilm formation and disrupting pre-formed biofilms.

I. Biofilm Inhibition Assay

This assay determines the concentration of this compound required to prevent the formation of a fungal biofilm.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Spectrophotometer

  • Incubator (37°C)

biofilm_inhibition_workflow start Start: Prepare C. albicans inoculum add_this compound Add serial dilutions of this compound to wells start->add_this compound add_cells Add C. albicans suspension to wells add_this compound->add_cells incubate Incubate for 24-48 hours at 37°C add_cells->incubate wash Wash wells to remove non-adherent cells incubate->wash quantify Quantify biofilm (Crystal Violet or XTT assay) wash->quantify analyze Analyze data to determine MIC/MBIC quantify->analyze end End analyze->end

Workflow for the biofilm inhibition assay.

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in a suitable broth medium. Harvest the cells, wash with PBS, and resuspend in RPMI 1640 to a final concentration of 1 x 106 cells/mL.

  • Drug Dilution: Prepare a serial dilution of this compound in RPMI 1640 medium in the 96-well plate. Include a drug-free control (vehicle control, e.g., DMSO) and a media-only control (sterility control).

  • Inoculation: Add 100 µL of the C. albicans suspension to each well containing 100 µL of the diluted this compound or control solutions.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well and wash twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Quantification: Quantify the remaining biofilm using either the Crystal Violet assay (for biomass) or the XTT reduction assay (for metabolic activity).

II. Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt a pre-formed, mature biofilm.

Procedure:

  • Biofilm Formation: Prepare a C. albicans inoculum as described above. Add 200 µL of the cell suspension to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Washing: After incubation, gently wash the wells twice with sterile PBS to remove planktonic cells.

  • This compound Treatment: Add 200 µL of serially diluted this compound in RPMI 1640 to the wells containing the pre-formed biofilms. Include appropriate controls.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Washing: Repeat the washing step to remove dislodged cells and residual drug.

  • Quantification: Quantify the remaining viable biofilm using the Crystal Violet or XTT assay.

III. Quantification Methods

A. Crystal Violet (CV) Staining for Biomass Quantification

  • After the final washing step, add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with sterile distilled water until the wash water is clear.

  • Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

B. XTT Reduction Assay for Metabolic Activity Quantification

  • Prepare an XTT/menadione solution.

  • After the final washing step, add 200 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Measure the absorbance of the formazan product at 490 nm.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized to facilitate comparison and interpretation. The following tables provide a template for presenting results. The data presented here is for illustrative purposes only and represents hypothetical outcomes for an azole antifungal.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound

Concentration MetricDefinitionIllustrative Value (µg/mL)
Planktonic MIC50 Concentration that inhibits 50% of planktonic cell growth.0.25
Biofilm MIC50 (MBIC50) Concentration that inhibits 50% of biofilm formation.2.0

Table 2: Illustrative Biofilm Disruption Efficacy of this compound

This compound Conc. (µg/mL)% Biofilm Biomass Reduction (CV Assay)% Metabolic Activity Reduction (XTT Assay)
0 (Control)0%0%
115%20%
235%45%
460%70%
885%90%
1692%95%

Concluding Remarks

The protocols and application notes provided offer a framework for the systematic evaluation of this compound's potential as an anti-biofilm agent. Given its mechanism of action as an inhibitor of ergosterol biosynthesis, it is plausible that this compound will exhibit activity against fungal biofilms, particularly in inhibiting their formation. The provided assays will enable researchers to determine key parameters such as the minimum biofilm inhibitory concentration (MBIC) and the efficacy of this compound in disrupting mature biofilms. This information is crucial for the pre-clinical assessment of novel antifungal compounds and for advancing the development of new strategies to combat biofilm-associated fungal infections.

References

Application Notes and Protocols for Dapaconazole Stock Solutions in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Dapaconazole stock solutions for various in vitro experiments. Adherence to these guidelines will ensure reproducibility and accuracy in experimental outcomes.

Physicochemical Properties of this compound

This compound is an imidazole-based antifungal agent. A clear understanding of its physical and chemical properties is crucial for its effective use in research.

PropertyValueSource
Molecular Weight 415.24 g/mol [1]
Appearance Solid powder[1]
Water Solubility Insoluble[1]
DMSO Solubility ≥ 100 mg/mL (≥ 240.82 mM)[2]
Methanol Solubility Soluble (A 24.1 mM solution has been prepared)

Preparation of this compound Stock Solutions

The choice of solvent is critical for dissolving this compound and maintaining its stability. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions due to the high solubility of this compound in it. Methanol can also be used.

Recommended Solvents and Concentrations
SolventMaximum ConcentrationNotes
DMSO ≥ 100 mg/mL (≥ 240.82 mM)Ultrasonication may be required to achieve complete dissolution at high concentrations.[2]
Methanol A concentration of 10 mg/mL (24.1 mM) has been successfully prepared.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.24 g/mol * (1000 mg / 1 g) = 4.15 mg

  • Weighing:

    • Carefully weigh 4.15 mg of this compound powder and transfer it to the sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

    • If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage:

    • For immediate use, the solution can be kept at 4°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

G cluster_workflow Workflow for 10 mM this compound Stock Solution Preparation start Start calculate Calculate Mass (4.15 mg for 1 mL) start->calculate weigh Weigh 4.15 mg This compound calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Sonicate for 5-10 min check_dissolution->sonicate No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Workflow for this compound Stock Preparation

Storage and Stability

Proper storage of this compound, both in solid and solution form, is essential to maintain its integrity and activity.

FormStorage TemperatureStability Period
Solid Powder -20°C> 2 years[1]
Stock Solution in DMSO 4°CShort term (days to weeks)[1][3]
-20°CUp to 1 month[1][4]
-80°CUp to 6 months[1][4]

Key Recommendations:

  • Protect stock solutions from light.

  • Use anhydrous DMSO to prevent the absorption of water, which can lead to compound precipitation.

  • Minimize freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols: Preparing Working Solutions

When preparing working solutions for in vitro assays, it is crucial to consider the final concentration of DMSO in the culture medium, as it can be toxic to cells at higher concentrations. The final DMSO concentration should ideally be kept below 0.5%, and a solvent toxicity control should always be included in the experimental design.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

This protocol is adapted from the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To prepare serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) against a fungal strain.

Procedure:

  • Prepare an intermediate dilution:

    • Thaw a 10 mM this compound stock solution aliquot at room temperature.

    • Dilute the 10 mM stock solution in the appropriate sterile broth medium (e.g., RPMI-1640) to create a starting working solution that is 100-fold the highest desired final concentration. For example, to test up to 10 µM, prepare a 1 mM intermediate solution.

  • Serial Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the intermediate this compound solution to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.

    • The final volume in each well will be 100 µL.

  • Inoculation:

    • Add 100 µL of the fungal inoculum (prepared according to CLSI or EUCAST guidelines) to each well. This will further dilute the drug concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Include a drug-free well with inoculum (growth control).

    • Include a well with medium only (sterility control).

    • Include a well with the highest concentration of DMSO used in the assay with inoculum (solvent toxicity control).

G cluster_mic Protocol for Preparing Working Solutions for MIC Assay start Start with 10 mM Stock Solution intermediate Prepare Intermediate Dilution (e.g., 1 mM in broth) start->intermediate add_drug Add 200 µL Intermediate Solution to First Column intermediate->add_drug plate_prep Add 100 µL Broth to Plate Wells serial_dilution Perform 2-fold Serial Dilutions plate_prep->serial_dilution add_drug->serial_dilution add_inoculum Add 100 µL Fungal Inoculum to All Wells serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate

Preparation of Working Solutions for MIC Assay
Mitigating Precipitation in Aqueous Media

A common challenge with compounds dissolved in DMSO is their precipitation upon dilution into aqueous culture media.

Strategies to Minimize Precipitation:

  • Use a higher concentration stock solution: This allows for the addition of a smaller volume of the DMSO stock to the aqueous medium, thereby keeping the final DMSO concentration low.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform one or more intermediate dilutions in the media.

  • Vortexing during dilution: Vigorously mix the aqueous medium while adding the DMSO stock to facilitate rapid dispersion.

  • Warming the medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Solubility testing: Before conducting a large-scale experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific culture medium.

These detailed notes and protocols should serve as a comprehensive guide for the effective preparation and use of this compound stock solutions in a variety of in vitro experimental settings.

References

Application Notes and Protocols: Harnessing Synergistic Effects of Dapaconazole in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant challenge to the effective treatment of invasive fungal infections. A promising strategy to overcome this challenge is the use of combination therapy, where two or more antifungal agents with different mechanisms of action are co-administered to achieve synergistic effects. This approach can lead to enhanced efficacy, reduced dosage of individual drugs, and a lower propensity for the development of resistance.[1][2][3]

Dapaconazole is an imidazole antifungal agent that, like other azoles, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, this compound disrupts membrane integrity and inhibits fungal growth.[5]

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with other classes of antifungal agents. The information presented is intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate novel antifungal combinations.

Potential Synergistic Combinations with this compound

The primary mechanism of this compound invites synergistic combinations with antifungals that target different cellular pathways.[7] Potential partners for combination therapy include:

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][8] The combination of an azole like this compound, which depletes ergosterol, and a polyene could theoretically lead to antagonism. However, some studies have shown indifference or even synergy, possibly due to membrane stress induced by the azole, making it more susceptible to the action of the polyene.[7][9][10]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[11][12] The combination of a cell wall-active agent with a cell membrane-targeting agent like this compound is a classic example of targeting different essential structures, which often leads to synergy.[9][13]

  • Flucytosine (5-FC): Flucytosine is a pyrimidine analog that, once taken up by fungal cells, is converted into metabolites that inhibit DNA and RNA synthesis.[7] Azoles can increase the permeability of the fungal cell membrane, potentially enhancing the uptake of flucytosine and leading to a synergistic interaction.[7][13]

  • Other Azoles (e.g., Fluconazole, Voriconazole): While combining drugs of the same class is less common, it could be beneficial against fungal strains with specific resistance mechanisms. For instance, a combination might overcome resistance mediated by certain efflux pumps or target enzyme alterations.[2]

In Vitro Synergy Testing

In vitro testing is the first crucial step in identifying promising antifungal combinations. The two most common methods are the checkerboard microdilution assay and the time-kill curve analysis.[14][15]

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[1][15][16]

Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations against Candida albicans

Combination PartnerMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 2
Amphotericin B10.5 (Dap) + 0.25 (AmB)0.5Synergy
Caspofungin0.50.25 (Dap) + 0.0625 (Cas)0.25Synergy
Flucytosine40.5 (Dap) + 1 (5-FC)0.5Synergy
Fluconazole81 (Dap) + 2 (Flu)0.75Additive
  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4[15]

Protocol 1: Checkerboard Microdilution Assay

  • Prepare Drug Solutions: Prepare stock solutions of this compound and the combination partner in a suitable solvent (e.g., DMSO) and then dilute them in RPMI 1640 medium.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional gradient of the drugs. Serially dilute this compound along the x-axis and the combination partner along the y-axis.[16]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL for Candida species) according to CLSI or EUCAST guidelines.[17][18]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include growth control (no drug) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[19]

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[17]

  • Calculate FICI: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[1][16]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Solutions setup_plate Create Drug Gradient in 96-well Plate prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, etc.) calc_fici->interpret

Checkerboard Assay Workflow

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of fungal killing over time and can confirm synergistic interactions observed in checkerboard assays.[20][21]

Table 2: Hypothetical Time-Kill Curve Results for this compound + Caspofungin against Aspergillus fumigatus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound Alone)Log10 CFU/mL (Caspofungin Alone)Log10 CFU/mL (Combination)
05.05.05.05.0
45.24.94.84.5
85.85.04.63.8
126.55.14.52.9
247.85.34.3<2.0
  • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[20]

Protocol 2: Time-Kill Curve Analysis

  • Prepare Cultures: Prepare a standardized fungal inoculum (e.g., 1 x 10⁵ CFU/mL) in RPMI 1640 medium.[18][21][22]

  • Drug Exposure: Set up culture tubes containing:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

    • Combination partner alone (at a relevant concentration)

    • This compound + combination partner (at the same concentrations)

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[18][21] At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[20]

  • Quantify Viable Cells: Perform serial dilutions of the aliquots and plate them on appropriate agar (e.g., Sabouraud Dextrose Agar).

  • Incubate and Count: Incubate the plates at 35°C for 24-48 hours and then count the number of colony-forming units (CFU) to determine the CFU/mL for each time point.

  • Plot Data: Plot the log10 CFU/mL versus time for each condition.

G cluster_sampling Time-Point Sampling start Prepare Fungal Inoculum and Drug Solutions setup Set up Test Tubes (Control, Single Drugs, Combination) start->setup incubate Incubate with Agitation setup->incubate t0 T=0h incubate->t0 t4 T=4h incubate->t4 t8 T=8h incubate->t8 t24 T=24h incubate->t24 quantify Serial Dilution & Plating t0->quantify t4->quantify t8->quantify t24->quantify count Incubate Plates & Count CFUs quantify->count plot Plot Log10 CFU/mL vs. Time count->plot

Time-Kill Assay Workflow

In Vivo Synergy Testing

Positive in vitro results should be confirmed in animal models of fungal infection to assess the in vivo efficacy and potential toxicity of the combination.[14]

Protocol 3: Murine Model of Disseminated Candidiasis

  • Immunosuppression: Induce neutropenia in mice (e.g., using cyclophosphamide) to render them susceptible to fungal infection.[23]

  • Infection: Infect the mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

  • Treatment Groups: Randomize the infected mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Combination partner alone

    • This compound + combination partner

  • Drug Administration: Administer the antifungal agents at clinically relevant doses and schedules.

  • Endpoint Evaluation: Evaluate the efficacy of the combination therapy based on one or more of the following endpoints:

    • Survival: Monitor and record the survival of mice in each group over a period of time (e.g., 21 days).

    • Fungal Burden: At a predetermined time point, sacrifice a subset of mice from each group and determine the fungal load (CFU/gram) in target organs (e.g., kidneys, brain).[14]

Table 3: Hypothetical In Vivo Efficacy of this compound + Anidulafungin in a Murine Model of Disseminated Aspergillosis

Treatment GroupMean Survival (Days)Fungal Burden in Kidneys (Log10 CFU/g)
Vehicle Control86.5
This compound (10 mg/kg)125.2
Anidulafungin (5 mg/kg)144.8
Combination203.1

*p < 0.05 compared to monotherapy groups

Signaling Pathways and Mechanisms of Synergy

Understanding the underlying molecular mechanisms of synergy is crucial for rational drug development. This compound, as an azole, inhibits ergosterol biosynthesis. Fungal cells can develop resistance to azoles through several mechanisms, including:

  • Upregulation of ERG11: Increased expression of the target enzyme, lanosterol 14α-demethylase.[6]

  • Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters that pump the drug out of the cell.[2][24]

  • Alterations in Sterol Biosynthesis Pathway: Bypassing the need for Erg11p or accumulating less toxic sterol intermediates.[2]

  • Stress Response Pathways: Activation of pathways like the calcineurin and Hsp90 pathways that help the fungus cope with cell membrane stress.[2][25]

A synergistic combination may work by simultaneously targeting the primary mechanism of action and a resistance pathway. For example, an echinocandin disrupts the cell wall, which may compromise the function of membrane-embedded efflux pumps, thereby increasing the intracellular concentration of this compound.

G cluster_dapa This compound Action cluster_combo Combination Partner Action cluster_resistance Fungal Resistance & Synergy This compound This compound ERG11 Lanosterol 14α-demethylase (Erg11p) This compound->ERG11 inhibits Efflux Efflux Pumps (e.g., Cdr1p) This compound->Efflux expels Ergosterol Ergosterol Synthesis ERG11->Ergosterol Stress Stress Response Pathways (e.g., Calcineurin) ERG11->Stress induces Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains FungalCellDeath Synergistic Fungal Cell Death Membrane->FungalCellDeath disruption leads to Echinocandin Echinocandin Glucan β-(1,3)-D-glucan Synthesis Echinocandin->Glucan inhibits CellWall Fungal Cell Wall Integrity Glucan->CellWall CellWall->Efflux disruption may impair CellWall->FungalCellDeath disruption leads to

Potential Mechanisms of Synergy

Conclusion

The combination of this compound with other antifungal agents represents a promising strategy to enhance therapeutic outcomes, particularly in the context of emerging resistance. The protocols and data presented in these application notes provide a framework for the systematic evaluation of this compound-based combination therapies. Rigorous in vitro and in vivo testing is essential to identify synergistic combinations that can be translated into effective clinical applications for the treatment of life-threatening fungal infections.

References

Application Notes and Protocols: Techniques for Assessing Dapaconazole Resistance Development in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the development of resistance to Dapaconazole, a novel imidazole antifungal agent. Given that specific resistance mechanisms to this compound are still under investigation, this document outlines established methodologies for evaluating resistance to azole-class antifungals, which are directly applicable to studying this compound.

Introduction to this compound and Azole Resistance

This compound is an imidazole derivative that, like other azoles, is presumed to act by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death or growth inhibition.[1]

Antifungal resistance, particularly to azoles, is a growing public health concern.[3] Fungi can develop resistance through various mechanisms, which can be broadly categorized as:

  • Target site modifications: Mutations in the ERG11 (cyp51A) gene, which encodes the drug target, can reduce the binding affinity of azole drugs.[4][5]

  • Overexpression of the drug target: Increased production of the Erg11p enzyme can titrate the drug, requiring higher concentrations for an inhibitory effect.[6]

  • Increased drug efflux: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), can actively pump the drug out of the cell.[6][7][8]

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can compensate for the inhibition of Erg11p.[6]

  • Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents.[4][7]

This guide provides protocols to investigate these potential resistance mechanisms in the context of this compound.

Phenotypic Assessment of this compound Resistance

Phenotypic methods measure the ability of a drug to inhibit fungal growth in vitro and are the gold standard for determining antifungal susceptibility.[9] The primary output of these assays is the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits visible fungal growth.[9]

This compound MIC Data

The following table summarizes the known in vitro activity of this compound against various fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Miconazole Nitrate MIC (µg/mL)
Trichophyton rubrum0.00012 - 0.000240.0156 - 0.0312
Trichophyton mentagrophytes0.000480.0312
Microsporum canis0.000970.0625
Microsporum gypseum0.000480.0312
Epidermophyton floccosum0.000480.0156
Candida albicans0.125> 16
Candida tropicalis0.25> 16
Candida parapsilosis0.06258
Aspergillus niger0.5> 16
Aspergillus fumigatus1> 16
Data sourced from a Phase I study of this compound.[3]
Experimental Protocols for Phenotypic Analysis

This method is considered the "gold standard" for antifungal susceptibility testing.[10] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[10][11]

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Prepare Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium (buffered with MOPS) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (e.g., 32 µg/mL in RPMI) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on appropriate agar plates.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast).[12]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.[13]

  • Inoculate Plates: Add 100 µL of the final inoculum to wells 1-11.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).[9][12]

  • Read MIC: The MIC is the lowest concentration of this compound that causes a significant (e.g., 50% for azoles against yeasts) reduction in growth compared to the growth control.[9]

This method provides a continuous gradient of the antifungal agent on an agar plate.[9]

Protocol:

  • Prepare Agar Plates: Use RPMI 1640 agar with 2% glucose and buffered with MOPS.[12]

  • Prepare Inoculum: Adjust the fungal suspension to a 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.[12]

  • Apply Etest Strip: Once the inoculum has dried, apply the this compound Etest strip to the agar surface.

  • Incubation: Incubate at 35°C for 24-72 hours, depending on the fungus.[12]

  • Read MIC: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[9]

Genotypic Assessment of this compound Resistance

Molecular techniques are crucial for identifying the genetic basis of resistance.[11][14]

Experimental Protocols for Genotypic Analysis

This protocol aims to identify mutations in the target gene that may confer resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from both the susceptible (parental) and resistant fungal strains.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the ERG11 gene.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product.

  • Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.

This protocol quantifies the expression levels of genes potentially involved in resistance.

Protocol:

  • RNA Extraction:

    • Grow susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.

    • Extract total RNA from the fungal cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Design primers for the target genes (e.g., CDR1, MDR1, ERG11) and a reference (housekeeping) gene (e.g., ACT1).

    • Perform qPCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizing Workflows and Mechanisms

Experimental Workflow for Assessing this compound Resistance

G cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_data Data Interpretation pheno_start Isolate Fungal Strain mic_det MIC Determination (Broth Microdilution / Etest) pheno_start->mic_det geno_start Resistant Strain Identified mic_det->geno_start MIC > Breakpoint mic_comp Compare MICs mic_det->mic_comp dna_ext Genomic DNA Extraction geno_start->dna_ext rna_ext RNA Extraction geno_start->rna_ext erg11_seq ERG11 Sequencing dna_ext->erg11_seq rt_qpcr RT-qPCR Analysis (Efflux Pumps, ERG11) rna_ext->rt_qpcr seq_analysis Identify Mutations erg11_seq->seq_analysis exp_analysis Analyze Gene Expression rt_qpcr->exp_analysis conclusion Correlate Genotype with Phenotype mic_comp->conclusion seq_analysis->conclusion exp_analysis->conclusion

Caption: Workflow for this compound resistance assessment.

Azole Antifungal Mechanism of Action and Resistance

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms lanosterol Lanosterol erg11 Lanosterol 14-alpha-demethylase (Erg11p/Cyp51A) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol This compound This compound This compound->erg11 Inhibits efflux Efflux Pump Overexpression (e.g., Cdr1p) This compound->efflux Pumped Out mutation ERG11 Mutation (Reduced Binding) mutation->erg11 Alters overexpression ERG11 Overexpression overexpression->erg11 Increases

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Dapaconazole in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the poor aqueous solubility of Dapaconazole during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is poorly soluble in water but is soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in-vitro assays.[1] Methanol has also been used to prepare stock solutions, for example, a 10 mg/mL (24.1 mM) stock solution was prepared for in-vitro metabolism studies.[2]

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines in culture?

A2: The tolerance to DMSO can vary significantly among different cell lines.[3] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize solvent-induced cytotoxicity or off-target effects.[3][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration used in your assay to assess its impact on cell viability and function.

Q3: I observed precipitation when diluting my this compound stock solution in aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous environment is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock solution directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.

  • Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly by vortexing. Gentle sonication in a water bath can also help to redissolve small precipitates.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

  • Increase the Co-solvent Concentration: If your experimental system allows, you might consider slightly increasing the final DMSO concentration, but be mindful of its potential effects on the cells.[3]

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is the most common choice, other organic solvents like ethanol and methanol can also be used.[2] However, their compatibility with your specific assay and cell type must be validated. The maximum tolerated concentrations for these solvents in cell culture are generally lower than for DMSO.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in assays.

Problem Probable Cause(s) Solution(s)
Inconsistent or non-reproducible assay results. 1. Compound Precipitation: this compound may be precipitating out of solution at the working concentration. 2. Inaccurate Pipetting of Viscous Stock: High-concentration DMSO stock solutions can be viscous, leading to pipetting errors.1. Visually inspect your assay plates for any signs of precipitation. Consider the troubleshooting steps for precipitation mentioned in the FAQs. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions.
Higher than expected cell viability or results suggesting cell proliferation at high this compound concentrations. 1. Compound Precipitation: Precipitated this compound is not bioavailable to the cells, leading to an underestimation of its effect. 2. Assay Interference: The compound may interfere with the assay chemistry (e.g., for MTT assays, it might directly reduce the tetrazolium salt).1. Confirm the solubility of this compound at the tested concentrations under your experimental conditions. 2. Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference.
High background signal in the assay. 1. Solvent Effects: The solvent (e.g., DMSO) might be affecting the assay reagents or the plate reader. 2. Compound Interference: this compound itself might have fluorescent or colorimetric properties that interfere with the assay readout.1. Include a vehicle control (medium with the same concentration of DMSO) to determine the background signal from the solvent. 2. Measure the intrinsic fluorescence or absorbance of this compound at the assay wavelengths in a cell-free system.

Quantitative Data Summary

This compound Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₅Cl₂F₃N₂O[5]
Molecular Weight415.24 g/mol [1]
AppearanceSolid powder[1]
Aqueous SolubilityPoor[1]
Organic Solvent SolubilitySoluble in DMSO[1]

In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformIC₅₀ (µM)Reference
CYP1A23.68[6]
CYP2A620.7[6]
CYP2C8104.1[6]
CYP2C90.22[6]
CYP2C190.05[6]
CYP2D60.87[6]
CYP3A40.008–0.03[6]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 415.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a vial protected from light

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 4.15 mg of this compound powder and transfer it to the sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present.

  • Store the 10 mM stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.

2. Preparation of Working Solutions for a Cell-Based Viability Assay (e.g., MTT Assay)

This protocol describes the preparation of a dilution series of this compound for testing in a 96-well plate format, ensuring the final DMSO concentration does not exceed 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to make a 200 µM working stock, dilute the 10 mM stock solution 1:50 in cell culture medium (e.g., 2 µL of 10 mM stock + 98 µL of medium). This will result in an intermediate DMSO concentration of 2%.

  • Serial Dilutions: Perform serial dilutions from the 200 µM working stock in cell culture medium containing 2% DMSO to maintain a constant solvent concentration across all dilutions.

  • Final Dilution in Assay Plate: Add a small volume of each working solution to the wells of the 96-well plate containing your cells in medium. For example, adding 10 µL of the 200 µM working solution to 190 µL of medium in a well will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Visualizations

This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[7] Inhibition of this enzyme leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 toxic_sterols Toxic Sterol Intermediates erg11->toxic_sterols Pathway with this compound ergosterol Ergosterol erg11->ergosterol Normal Pathway disruption Membrane Disruption & Fungal Cell Death toxic_sterols->disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->erg11 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Determining the IC₅₀ of this compound using an MTT Assay

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a fungal or cancer cell line using a colorimetric MTT assay.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate dapaconazole_prep 2. Prepare this compound serial dilutions add_drug 3. Add this compound dilutions and controls to cells dapaconazole_prep->add_drug incubate 4. Incubate for a defined period (e.g., 24-72h) add_drug->incubate add_mtt 5. Add MTT reagent to each well incubate->add_mtt incubate_mtt 6. Incubate to allow formazan formation add_mtt->incubate_mtt solubilize 7. Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance 8. Measure absorbance on a plate reader solubilize->read_absorbance calculate_viability 9. Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability plot_curve 10. Plot dose-response curve and determine IC₅₀ calculate_viability->plot_curve

Caption: Workflow for determining the IC₅₀ of this compound.

References

Troubleshooting Dapaconazole instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Dapaconazole during long-term experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

1. Issue: Loss of this compound activity or concentration over time in aqueous solutions.

  • Possible Cause 1: pH-dependent hydrolysis. While many azole antifungals are stable against hydrolysis, the stability of this compound across a wide pH range has not been extensively reported. Extreme pH values could potentially lead to the degradation of the compound.

    • Troubleshooting Steps:

      • Verify the pH of your experimental buffer or medium.

      • If possible, adjust the pH to a neutral range (pH 6.8-7.4), where many small molecules exhibit maximum stability.

      • Conduct a preliminary pH stability study by incubating this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) for a defined period and analyzing the remaining concentration by HPLC.

  • Possible Cause 2: Oxidation. Azole antifungals can be susceptible to oxidation.[1][2] Components in cell culture media or exposure to air and light can generate reactive oxygen species (ROS), leading to oxidative degradation of this compound.

    • Troubleshooting Steps:

      • Minimize exposure of this compound stock solutions and experimental setups to atmospheric oxygen. Consider using degassed buffers or working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

      • Protect solutions from light, as photo-oxidation can be a significant degradation pathway.[3]

      • If oxidative stress is suspected in cell-based assays, consider adding antioxidants like N-acetylcysteine (NAC) to the culture medium as a control experiment to see if it improves this compound stability.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV radiation, can cause significant degradation of azole antifungal agents.[3]

    • Troubleshooting Steps:

      • Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize the exposure of experimental setups (e.g., cell culture plates) to direct light.

      • If photodegradation is a major concern, conduct experiments under low-light conditions.

2. Issue: Inconsistent results or loss of potency in cell-based assays.

  • Possible Cause 1: Interaction with cell culture media components. Certain components in cell culture media, such as L-cysteine and riboflavin, can be redox-active and may contribute to the degradation of sensitive compounds.

    • Troubleshooting Steps:

      • Review the composition of your cell culture medium. If it contains high concentrations of potentially reactive components, consider using a custom formulation with reduced levels of these components for your experiments.

      • Prepare fresh media for each experiment to minimize the degradation of both the media components and this compound.

      • Perform a control experiment where this compound is incubated in the cell culture medium without cells to assess its stability under the assay conditions.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.

    • Troubleshooting Steps:

      • Use low-binding microplates and tubes for your experiments.

      • Consider the use of silanized glassware for preparing stock solutions.

      • Include a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in your buffers, if compatible with your assay, to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available data for this compound and general recommendations for azole antifungals, the following storage conditions are advised:

FormStorage TemperatureDuration
Powder -20°CLong-term
Stock Solution in DMSO -20°C or -80°CUp to 6 months
Aqueous Working Solutions 2-8°CShort-term (prepare fresh)

Q2: How can I check the stability of my this compound solution?

A2: You can assess the stability of your this compound solution by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A validated HPLC-MS/MS method for the quantification of this compound in human plasma has been published and can be adapted for in vitro samples.[4] The principle is to measure the concentration of this compound at different time points and under different conditions to determine its degradation rate.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound have not been extensively characterized in the public domain, forced degradation studies on structurally similar azole antifungals like posaconazole and ketoconazole have identified degradation products resulting from oxidation and hydrolysis.[1][5] For posaconazole, oxidative degradation can lead to modifications of the piperazine ring.[1] For ketoconazole, degradation is observed under acidic, basic, and oxidative stress.[5] It is plausible that this compound may undergo similar degradation pathways.

Q4: Can I use this compound in long-term cell culture experiments?

A4: Yes, but with caution. For long-term experiments, it is crucial to ensure the stability of this compound under your specific cell culture conditions. It is recommended to perform a preliminary stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment and measuring its concentration at different time points. If significant degradation is observed, you may need to replenish the this compound-containing medium periodically.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol, acetonitrile, and water

  • HPLC or UPLC-MS/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample of undegraded this compound, by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and identify any degradation products.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol is designed to evaluate the stability of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium of interest

  • Incubator (37°C, 5% CO₂)

  • HPLC or UPLC-MS/MS system

Methodology:

  • Spike the complete cell culture medium with this compound to the final desired concentration.

  • Aliquot the this compound-containing medium into sterile tubes.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock This compound Stock (DMSO) exp_setup Spike Medium with This compound stock->exp_setup media Cell Culture Medium media->exp_setup incubate Incubate at 37°C exp_setup->incubate sampling Collect Aliquots at Time Points incubate->sampling storage Store at -80°C sampling->storage analysis HPLC/UPLC-MS/MS Analysis storage->analysis data Determine Concentration vs. Time analysis->data

Caption: Workflow for assessing this compound stability in cell culture medium.

troubleshooting_logic cluster_stability_issues Stability Issues cluster_other_issues Other Issues start Inconsistent Results/ Loss of Activity check_stability Is this compound stable in your assay? start->check_stability check_ph Check pH check_stability->check_ph No check_adsorption Check for Adsorption to Plasticware check_stability->check_adsorption Yes check_oxidation Check for Oxidation (Light/Air Exposure) check_ph->check_oxidation check_photodegradation Check for Photodegradation check_oxidation->check_photodegradation check_media Check for Media Interactions check_photodegradation->check_media solution Implement Corrective Actions check_media->solution check_protocol Review Experimental Protocol check_adsorption->check_protocol check_protocol->solution

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Optimizing Dapaconazole Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dapaconazole concentration for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts membrane integrity, leading to fungal cell growth inhibition and death.

Q2: What is a typical starting concentration range for this compound in in vitro antifungal susceptibility testing?

A2: Specific minimum inhibitory concentration (MIC) values for this compound against various fungal species are not widely published in publicly available literature. However, based on its classification as a potent azole antifungal, a common starting range for susceptibility testing against yeasts and molds would be from 0.015 to 16 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal isolate and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a lipophilic compound with low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of azole antifungals.[2][3] It is recommended to prepare a high-concentration stock (e.g., 10 mg/mL or 1600x the highest desired final concentration) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.[4]

Q4: Is this compound cytotoxic to mammalian cells?

A4: While specific cytotoxicity data for this compound is limited in the public domain, as an azole antifungal, it may exhibit some level of cytotoxicity to mammalian cells at higher concentrations. This is because it can inhibit mammalian cytochrome P450 enzymes.[5][6] It is essential to determine the 50% cytotoxic concentration (CC50) for the specific mammalian cell line used in your experiments to establish a therapeutic index (in vitro). Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used for this purpose.

Q5: How stable is this compound in cell culture media?

A5: The stability of this compound in cell culture media like RPMI 1640 has not been extensively reported. The stability of drugs in culture media can be influenced by factors such as pH, temperature, and interaction with media components.[7] It is advisable to prepare fresh dilutions of this compound in the culture medium for each experiment from a frozen DMSO stock. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No antifungal activity observed. 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Resistant fungal strain: The fungal isolate may be resistant to azole antifungals.1. Perform a dose-response experiment with a wider concentration range. 2. Prepare a fresh stock solution of this compound. 3. Test a known susceptible control strain to verify the activity of the compound.
Precipitation of this compound in culture medium. 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High final DMSO concentration: The final concentration of DMSO may not be sufficient to maintain solubility.1. Ensure the final concentration of this compound is within its solubility range in the test medium. 2. Check the final DMSO concentration in the well. If too low, consider adjusting the stock concentration, but keep the final DMSO concentration below cytotoxic levels (typically ≤0.5%).
High background in absorbance/fluorescence readings. 1. Compound interference: this compound itself may absorb light or fluoresce at the wavelength used for measurement. 2. Contamination: Microbial contamination of the culture.1. Run a control plate with this compound in medium without cells to measure any background signal. Subtract this background from your experimental values. 2. Visually inspect the plates for any signs of contamination.
Inconsistent results between experiments. 1. Variability in inoculum preparation: Inconsistent fungal cell density in the inoculum. 2. Pipetting errors: Inaccurate serial dilutions. 3. Edge effects in microplates: Evaporation from the outer wells of the microplate.1. Standardize your inoculum preparation protocol using a spectrophotometer or hemocytometer. 2. Use calibrated pipettes and ensure proper mixing during serial dilutions. 3. To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Fill them with sterile medium or water.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
CYP450 IsoformIC50 (µM)Inhibition Strength
CYP1A23.68Weak
CYP2C90.22Weak
CYP2C8104.1Moderate
CYP2D60.87Moderate
CYP2C190.05Strong
CYP3A40.008–0.03Strong

Data sourced from prospective prediction studies.[5][6] This data is useful for understanding potential drug-drug interactions but does not directly indicate antifungal potency.

Table 2: Reference Antifungal MIC Ranges for Common Fungal Pathogens
Antifungal AgentOrganismMIC Range (µg/mL)
PosaconazoleAspergillus fumigatus≤0.015 - 2
VoriconazoleAspergillus fumigatus≤0.03 - 2
FluconazoleCandida albicans≤0.125 - >64
PosaconazoleCandida albicans≤0.008 - 2

This table provides reference MIC ranges for other azole antifungals to serve as a general guide for expected potency. The actual MIC for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27/M38)

This protocol provides a standardized method for determining the MIC of this compound against fungal isolates.

Materials:

  • This compound stock solution (e.g., 1.6 mg/mL in DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[8][9][10][11]

  • Sterile 96-well flat-bottom microplates

  • Fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer

  • Humidified incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar plate and incubate for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a working solution of this compound at twice the highest desired final concentration in RPMI 1640 medium.

    • In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) and incubate at 35°C for 24-48 hours (yeasts) or longer for some molds.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well. This can be determined visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm).

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with your mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the this compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_cytotox Cytotoxicity Assay stock This compound Stock (in DMSO) serial_dilution_mic Serial Dilution in RPMI Medium stock->serial_dilution_mic drug_treatment_cytotox Treat with This compound stock->drug_treatment_cytotox fungal_culture Fungal Culture inoculation_mic Inoculation with Fungal Suspension fungal_culture->inoculation_mic mammalian_cells Mammalian Cell Culture cell_seeding Seed Mammalian Cells mammalian_cells->cell_seeding serial_dilution_mic->inoculation_mic incubation_mic Incubation (24-48h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic optimization Concentration Optimization read_mic->optimization Inform Optimal Concentration cell_seeding->drug_treatment_cytotox incubation_cytotox Incubation (24-72h) drug_treatment_cytotox->incubation_cytotox mtt_assay MTT Assay incubation_cytotox->mtt_assay read_cc50 Determine CC50 mtt_assay->read_cc50 read_cc50->optimization Establish Therapeutic Index signaling_pathway This compound This compound CYP51A1 Lanosterol 14α-demethylase (CYP51A1) This compound->CYP51A1 Inhibits Ergosterol Ergosterol CYP51A1->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51A1 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Leads to troubleshooting_logic cluster_no_activity No Activity Solutions cluster_precipitation Precipitation Solutions cluster_inconsistent Inconsistency Solutions start Start Troubleshooting no_activity No Antifungal Activity? start->no_activity precipitation Precipitation Observed? no_activity->precipitation No check_conc Check Concentration Range no_activity->check_conc Yes inconsistent_results Inconsistent Results? precipitation->inconsistent_results No check_solubility Verify Solubility Limit precipitation->check_solubility Yes end Problem Solved inconsistent_results->end No standardize_inoculum Standardize Inoculum inconsistent_results->standardize_inoculum Yes fresh_stock Prepare Fresh Stock check_conc->fresh_stock control_strain Use Susceptible Control fresh_stock->control_strain control_strain->end check_dmso Check Final DMSO % check_solubility->check_dmso check_dmso->end check_pipetting Verify Pipetting standardize_inoculum->check_pipetting avoid_edge Avoid Edge Effects check_pipetting->avoid_edge avoid_edge->end

References

Addressing unexpected off-target effects of Dapaconazole in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dapaconazole. This resource is designed for researchers, scientists, and drug development professionals to address unexpected off-target effects that may be encountered during in-vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an imidazole-based antifungal agent. Its primary on-target mechanism of action is the inhibition of fungal cytochrome P450 51A1 (CYP51A1), also known as lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts fungal cell membrane integrity and function, leading to fungal cell death.

Q2: Are there any known off-target effects of this compound in mammalian cells?

A2: Yes, this compound has been shown to inhibit several human cytochrome P450 (CYP) enzymes. This is a common characteristic of imidazole-based compounds. Inhibition of these enzymes can lead to altered metabolism of other compounds in your cell culture medium or endogenous cellular substrates, which may result in unexpected phenotypic changes.

Q3: My cells are showing unexpected levels of cytotoxicity after this compound treatment, even at low concentrations. What could be the cause?

A3: Unexpected cytotoxicity could be due to several factors:

  • CYP450 Inhibition: If your cell line expresses CYP enzymes (e.g., liver cell lines like HepG2), this compound could be inhibiting the metabolism of a component in your culture medium, leading to the accumulation of a toxic metabolite.

  • Off-target Kinase Inhibition: Although not yet specifically documented for this compound, other imidazole antifungals have been reported to have off-target effects on cellular kinases, which could trigger apoptotic pathways.

  • Disruption of Zinc Homeostasis: Some imidazole compounds have been found to increase the permeability of cell membranes to zinc. If your culture medium has a high concentration of zinc, this could lead to toxic intracellular levels.

  • Standard Cell Culture Issues: Rule out common issues such as mycoplasma contamination, incorrect cell seeding density, or issues with your reagents.

Q4: I am observing changes in my cells' morphology after treatment with this compound that are not consistent with its known antifungal mechanism. How can I investigate this?

A4: Changes in cell morphology can be an indicator of off-target effects on the cytoskeleton or cell adhesion. We recommend performing immunofluorescence staining for key cytoskeletal proteins like actin and tubulin to observe any disruptions. Additionally, assessing the expression of cell adhesion molecules may provide insights.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in a Non-Fungal Cell Line

You are using this compound as a negative control in a cancer cell line proliferation assay and observe a significant decrease in cell viability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Endogenous CYP450 Enzymes 1. Check the literature for CYP enzyme expression in your cell line. 2. If your cells express CYPs, consider using a cell line with low or no CYP expression to see if the effect persists. 3. Analyze your cell culture medium for components that are known substrates of the inhibited CYP enzymes (see Table 1).
Induction of Apoptosis via Off-Target Signaling 1. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the cell death is programmed. 2. Investigate the activation of key signaling pathways known to be affected by other imidazole antifungals, such as the STAT3 pathway (see Experimental Protocols).
General Cytotoxicity 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Ensure the solvent control (e.g., DMSO) is at a non-toxic concentration.

Data Presentation: this compound Inhibition of Human CYP450 Isoforms

Table 1: IC50 Values for this compound Inhibition of Major Human CYP450 Isoforms.[1]

CYP IsoformIC50 (µM)
CYP1A23.68
CYP2A620.7
CYP2C8104.1
CYP2C90.22
CYP2C190.05
CYP2D60.87
CYP3A40.008–0.03
Issue 2: Altered Gene Expression or Protein Activity in an Unrelated Signaling Pathway

You are studying a specific signaling pathway (e.g., MAPK, Akt) and notice that this compound alters the phosphorylation status or expression of key proteins in that pathway.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a kinase profiling assay to screen this compound against a panel of known kinases. 2. Use a more specific inhibitor for your pathway of interest as a positive control to compare the effects.
Indirect Effects via CYP450 Inhibition 1. Consider if the metabolism of a component in your media by CYP enzymes could be generating a molecule that interacts with your signaling pathway. 2. Test the effect of this compound in a serum-free medium to reduce confounding variables.
STAT3 Pathway Interference 1. Based on findings with other imidazole antifungals, investigate the phosphorylation status of STAT3 (Tyr705) via Western blot.[2][3] 2. Analyze the expression of known STAT3 target genes (e.g., Cyclin D1, Survivin).[2][3]

Experimental Protocols

Protocol 1: Assessing Apoptosis using Annexin V/PI Staining

This protocol is to determine if unexpected cell death is due to apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Methodology:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Investigating STAT3 Pathway Activation

This protocol is to determine if this compound has off-target effects on the STAT3 signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Treat cells with this compound as described in Protocol 1.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (GAPDH).

Visualizations

experimental_workflow_troubleshooting_cytotoxicity cluster_observation Observation cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Generation cluster_validation Validation Experiments obs Unexpected Decrease in Cell Viability apoptosis Apoptosis Assay (Annexin V/PI) obs->apoptosis dose_response Dose-Response Curve (IC50) obs->dose_response morphology Microscopic Examination obs->morphology hypo1 Off-Target Signaling? apoptosis->hypo1 hypo3 General Toxicity? dose_response->hypo3 morphology->hypo1 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-STAT3) hypo1->pathway_analysis hypo2 CYP450 Inhibition? cyp_screen Use CYP-deficient Cell Line hypo2->cyp_screen medium_change Test in Serum-Free Medium hypo2->medium_change

Caption: Troubleshooting workflow for unexpected cytotoxicity.

signaling_pathway_this compound cluster_known Known On-Target Pathway (Fungus) cluster_potential_off_target Potential Off-Target Pathways (Mammalian Cells) Dapaconazole_known This compound CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Dapaconazole_known->CYP51A1 inhibits Ergosterol Ergosterol Synthesis CYP51A1->Ergosterol catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Dapaconazole_off This compound CYPs Human CYP450s (e.g., CYP3A4, 2C19) Dapaconazole_off->CYPs inhibits Kinases Cellular Kinases (Hypothetical) Dapaconazole_off->Kinases inhibits? STAT3 STAT3 Signaling (Hypothetical) Dapaconazole_off->STAT3 inhibits? Metabolism Drug/Substrate Metabolism CYPs->Metabolism Signaling Cell Proliferation/Survival Kinases->Signaling STAT3->Signaling

Caption: On-target vs. potential off-target pathways of this compound.

References

Managing variability in Dapaconazole antifungal susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapaconazole antifungal susceptibility testing. Our aim is to help you manage and troubleshoot variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel imidazole antifungal agent.[1][2] Like other azole antifungals, it functions by inhibiting the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] Ergosterol is an essential component of the fungal cell membrane. By disrupting its production, this compound increases membrane permeability, leading to cell lysis and death.[3]

Q2: Which is the recommended standard method for this compound susceptibility testing?

A2: While specific guidelines for this compound are not yet established, the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M27-Ed4 is the reference method for broth dilution antifungal susceptibility testing of yeasts.[3][4][5] This method is suitable for testing new antifungal agents and can be adapted for this compound.

Q3: What are the common sources of variability in antifungal susceptibility testing?

A3: Variability in minimum inhibitory concentration (MIC) results can arise from several factors, including the preparation of the inoculum, the composition of the test medium, incubation time and temperature, and the method used for endpoint determination.[6][7] Inoculum size is a critical variable, as a concentration outside the specified range can lead to elevated MIC values.[6]

Q4: What is the "trailing effect" and how can it affect my results with this compound?

A4: The trailing effect is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC, which can complicate the visual determination of endpoints.[8][9][10] This is a known issue with azole antifungals.[8][9] It can lead to falsely elevated MIC readings, especially when readings are taken at 48 hours instead of 24 hours.[11] It is important to note that the trailing effect does not necessarily indicate clinical resistance.[9]

Q5: How should I interpret the endpoint of my assay when testing this compound?

A5: For azole antifungals, the CLSI M27 standard recommends reading the MIC as the lowest drug concentration that produces a prominent decrease in turbidity (at least a 50% reduction in growth) compared to the growth control well.[12][13] This is in contrast to antifungals like amphotericin B, where the endpoint is complete inhibition of growth.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High inter-laboratory or inter-assay variability in MIC values Inconsistent inoculum preparation. Variations in media preparation (e.g., pH, glucose concentration). Differences in incubation time or temperature. Subjective endpoint determination.Strictly adhere to a standardized protocol such as CLSI M27 for inoculum preparation to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[14] Use a standardized medium like RPMI 1640 with MOPS buffer to maintain a pH of 7.0.[2] Incubate plates at a constant 35°C and read MICs at a consistent time point (e.g., 24 hours).[2] Use a spectrophotometer for a more objective reading of growth inhibition.
MIC values are consistently higher than expected Inoculum concentration is too high. The trailing effect is leading to misinterpretation of the endpoint. The fungal isolate may have developed resistance.Prepare the inoculum carefully to meet the recommended concentration. A higher inoculum can lead to higher MICs.[6] Read the MIC at the point of at least 50% growth inhibition, not complete inhibition. Consider reading plates at 24 hours, as trailing is more pronounced at 48 hours.[11] If resistance is suspected, consider molecular testing for mutations in the ERG11 gene.
No fungal growth in the control well The inoculum was not viable or the concentration was too low. Incubation conditions were incorrect. The growth medium was improperly prepared.Always use a fresh culture to prepare the inoculum. Verify the incubator temperature and atmosphere. Ensure the medium was prepared according to the standard protocol.
Contamination in microtiter plate wells Poor aseptic technique during plate preparation or inoculation. Contaminated reagents or media.Use strict aseptic techniques throughout the experimental setup. Use sterile, high-quality reagents and media.

Data Presentation

Consistent and clear data presentation is crucial for comparing results across experiments. Below are template tables for summarizing your quantitative data.

Table 1: this compound MICs for various fungal species

Fungal Species Strain ID MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019

| Cryptococcus neoformans | ATCC 90112 | | | |

Table 2: Quality Control (QC) Reference Strains - MIC Ranges

QC Strain Antifungal Agent Expected MIC Range (µg/mL) Observed MIC (µg/mL)
C. parapsilosis ATCC 22019 This compound To be determined
C. krusei ATCC 6258 This compound To be determined
C. parapsilosis ATCC 22019 Fluconazole 2.0 - 8.0

| C. krusei ATCC 6258 | Fluconazole | 16 - 128 | |

Experimental Protocols

CLSI M27 Broth Microdilution Method (Adapted for this compound)

This protocol is a summary of the CLSI M27 reference method for antifungal susceptibility testing of yeasts.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Perform serial twofold dilutions of the stock solution to create working solutions for the microtiter plates.

  • Preparation of Inoculum:

    • Subculture the yeast isolate onto a fresh agar plate and incubate for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

    • The final concentrations of this compound in the wells should range from, for example, 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • Visually inspect the plates or use a microplate reader to determine the MIC.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the positive control well.

Visualizations

This compound Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G This compound's Impact on the Fungal Ergosterol Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Consequence AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11) DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) This compound This compound Inhibition This compound->Inhibition CellLysis Fungal Cell Lysis DisruptedMembrane->CellLysis

Caption: this compound inhibits the ergosterol biosynthesis pathway in fungi.

Troubleshooting Workflow for High MIC Variability

G Troubleshooting High MIC Variability Start High MIC Variability Observed CheckInoculum Verify Inoculum Preparation and Concentration Start->CheckInoculum InoculumOK Inoculum Correct? CheckInoculum->InoculumOK CheckMedia Review Media Preparation (pH, supplements) MediaOK Media Correct? CheckMedia->MediaOK CheckIncubation Confirm Incubation Time and Temperature IncubationOK Incubation Correct? CheckIncubation->IncubationOK CheckEndpoint Standardize Endpoint Reading (≥50% inhibition) EndpointOK Endpoint Reading Standardized? CheckEndpoint->EndpointOK InoculumOK->CheckInoculum No InoculumOK->CheckMedia Yes MediaOK->CheckMedia No MediaOK->CheckIncubation Yes IncubationOK->CheckIncubation No IncubationOK->CheckEndpoint Yes EndpointOK->CheckEndpoint No Resolved Variability Resolved EndpointOK->Resolved Yes FurtherInvestigation Consider Intrinsic Resistance EndpointOK->FurtherInvestigation Still Variable

Caption: A logical workflow for troubleshooting high variability in MIC results.

References

Dapaconazole interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Dapaconazole with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with liver function tests (LFTs), such as ALT and AST assays?

There is currently no direct evidence to suggest that this compound chemically interferes with the in vitro analytical methods used for standard liver function tests (LFTs). However, like other azole antifungals, this compound is metabolized by the liver and has the potential to cause drug-induced liver injury (DILI). Therefore, observed elevations in alanine transaminase (ALT), aspartate aminotransferase (AST), or other liver enzymes are more likely to be an in vivo physiological response to the drug rather than an in vitro assay interference. It is crucial to monitor liver function in patients receiving this compound therapy.

Q2: Does this compound interfere with renal function tests, such as serum creatinine or BUN assays?

Similar to liver function tests, there is no published data indicating that this compound directly interferes with the chemical reactions of common renal function assays. Alterations in blood urea nitrogen (BUN) or creatinine levels during this compound administration would likely reflect an in vivo effect on renal function. While significant renal adverse effects have not been prominently reported for this compound, monitoring renal function is a standard practice for many therapeutic agents.

Q3: Is there a potential for this compound to cause false-positive results in immunoassays, such as urine drug screens?

While there are no specific studies on this compound, other imidazole antifungals, such as ketoconazole, have been reported to cause false-positive results in some urine drug screens, specifically for marijuana (THC).[1] This is due to a phenomenon known as cross-reactivity, where the immunoassay's antibodies bind to a compound that is structurally similar to the target analyte.[2][3] Given that this compound is an imidazole derivative, there is a theoretical possibility of cross-reactivity with certain immunoassays.

Troubleshooting Unexpected Immunoassay Results:

If a false-positive result is suspected in a patient taking this compound, it is recommended to:

  • Review the patient's medication history thoroughly.

  • Consult the immunoassay manufacturer's package insert for known cross-reactants.

  • Confirm the result using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Quantitative Data Summary

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformIC50 (µM)Classification of Inhibition
CYP1A23.68Weak Inhibitor
CYP2A620.7Weak Inhibitor
CYP2C8104.1Weak Inhibitor
CYP2C90.22Weak Inhibitor
CYP2C190.05Strong Inhibitor
CYP2D60.87Moderate Inhibitor
CYP3A40.008–0.03Strong Inhibitor

Data sourced from prospective prediction studies of this compound's clinical drug-drug interactions.[4]

Experimental Protocols

1. In Vitro CYP450 Metabolism Inhibition Assay

This protocol is adapted from studies evaluating the drug-drug interaction potential of this compound.[4][5]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 isoforms.

  • Materials:

    • Human Liver Microsomes (HLM)

    • This compound stock solution

    • CYP450 isoform-specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Internal standard (for LC-MS/MS analysis)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Procedure:

    • Prepare a series of this compound dilutions to achieve the desired final concentrations in the incubation mixture.

    • In a microcentrifuge tube, combine the incubation buffer, HLM, and the specific CYP450 substrate at a concentration near its Km.

    • Add the this compound dilution or vehicle control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

2. Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is based on a published method for the determination of this compound in human plasma.[6]

  • Objective: To accurately quantify the concentration of this compound in human plasma samples.

  • Materials:

    • Human plasma samples

    • This compound reference standard

    • Tioconazole (or other suitable internal standard)

    • Liquid-liquid extraction solvent: Ether/Hexane (80/20, v/v)

    • HPLC system coupled with a tandem mass spectrometer (MS/MS)

    • C18 reversed-phase analytical column (e.g., Genesis® C18, 4µm, 100x2.1mm i.d.)

    • Mobile phase: Methanol/Acetonitrile/Water (80/10/10, v/v/v) with 0.5mM Ammonium Acetate

  • Procedure:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To a plasma sample, add the internal standard (Tioconazole).

      • Add the extraction solvent (Ether/Hexane).

      • Vortex mix thoroughly.

      • Centrifuge to separate the organic and aqueous layers.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • Chromatographic and Mass Spectrometric Conditions:

      • Column: Genesis® C18 reversed-phase column.

      • Mobile Phase: Methanol/Acetonitrile/Water (80/10/10, v/v/v) + 0.5mM Ammonium Acetate.

      • Flow Rate: As optimized for the specific column and system.

      • Injection Volume: As optimized.

      • MS/MS Detection: Electrospray ionization in positive mode (ESI+).

      • MRM Transitions:

        • This compound: 415.1 > 159.2

        • Tioconazole (IS): 387.0 > 131.0

  • Quantification:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in unknown samples by interpolating from the calibration curve.

Visualizations

Dapaconazole_MoA This compound This compound Inhibition This compound->Inhibition CYP51A1 Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol CYP51A1->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51A1 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Inhibition->CYP51A1

Caption: Mechanism of action of this compound.

Immunoassay_Interference cluster_assay Immunoassay cluster_result Result Antibody Antibody (specific for Target Analyte) CorrectBinding Correct Binding Antibody->CorrectBinding CrossReactivity Cross-Reactivity Antibody->CrossReactivity TargetAnalyte Target Analyte (e.g., THC) TargetAnalyte->Antibody This compound This compound (Structurally Similar) This compound->Antibody Potential Binding FalsePositive False Positive Signal CrossReactivity->FalsePositive

Caption: Hypothetical immunoassay cross-reactivity.

CYP450_Inhibition_Workflow Start Prepare Reagents (HLM, Substrate, this compound) Incubation Incubate at 37°C Start->Incubation ReactionStart Initiate Reaction with NADPH Incubation->ReactionStart ReactionStop Terminate Reaction (Acetonitrile + IS) ReactionStart->ReactionStop Processing Protein Precipitation & Centrifugation ReactionStop->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Analysis (Calculate % Inhibition, IC50) Analysis->Data

Caption: CYP450 inhibition experimental workflow.

References

Investigating mechanisms of acquired resistance to Dapaconazole in Candida

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Dapaconazole, a fictional azole antifungal, in Candida species. The information is based on established mechanisms of resistance to analogous real-world azole drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to this compound in Candida species?

A1: Acquired resistance to azole antifungals like this compound in Candida is multifactorial. The most common mechanisms include:

  • Alterations in the drug target: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of this compound to the enzyme.[1][2]

  • Overexpression of the drug target: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[1][3] This can be caused by gain-of-function mutations in the transcription factor Upc2 or chromosomal duplications.[1][3]

  • Increased drug efflux: Overexpression of efflux pump proteins, primarily from the ATP-binding cassette (ABC) transporter family (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively pump this compound out of the fungal cell.[4][5][6]

Q2: How can I determine if my this compound-resistant Candida isolate has a mutation in the ERG11 gene?

A2: The most direct method is to sequence the ERG11 gene from your resistant isolate and compare it to the sequence from a susceptible, wild-type strain (e.g., SC5314 for C. albicans).

  • Extract genomic DNA from both the resistant and susceptible isolates.

  • Amplify the entire coding region of the ERG11 gene using PCR with specific primers.

  • Sequence the PCR products using Sanger sequencing.

  • Align the sequences to identify any nucleotide changes that result in amino acid substitutions.[2][7] Several mutations in ERG11 have been previously linked to azole resistance.[1]

Q3: What is the role of efflux pumps in this compound resistance, and how can I measure their activity?

A3: Efflux pumps are membrane transporters that expel antifungal drugs from the cell, preventing them from reaching their target.[5][8] The overexpression of genes like CDR1, CDR2, and MDR1 is a major cause of azole resistance.[3][4] You can measure their activity using the following approaches:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of CDR1, CDR2, and MDR1 in your resistant isolate relative to a susceptible control. A significant fold-increase suggests upregulation.[9]

  • Functional Assays: A rhodamine 6G efflux assay can be used. This fluorescent dye is a substrate for many efflux pumps. Resistant cells overexpressing these pumps will accumulate less rhodamine 6G and show lower intracellular fluorescence compared to susceptible cells.

Troubleshooting Guides

Q1: My antifungal susceptibility testing (AST) results for this compound are inconsistent. What could be the issue?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Ensure you are following a standardized protocol like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] Common issues include:

  • Inoculum Preparation: The final inoculum concentration is critical. Too high or too low a concentration can significantly alter MIC results.[10]

  • Incubation Time and Temperature: For Candida species, MICs are typically read after 24 hours of incubation at 35°C.[12] Deviations can affect fungal growth and the apparent MIC.

  • Reading the Endpoint: Azoles are often fungistatic, which can lead to a "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC).[11] The endpoint should be read as the lowest drug concentration that causes a significant (often ≥50%) reduction in growth compared to the drug-free control well.[13]

  • Media pH: The pH of the testing medium can influence the activity of azole drugs.[10] Ensure you are using the recommended RPMI-1640 medium.

Q2: I've confirmed my Candida isolate is resistant to this compound via MIC testing, but sequencing of ERG11 revealed no known resistance mutations. What should I investigate next?

A2: If the primary drug target appears unaltered, the resistance is likely due to other mechanisms. The next logical step is to investigate efflux pump overexpression.

  • Perform qRT-PCR: Quantify the expression levels of the major efflux pump genes (CDR1, CDR2, and MDR1).[14] Overexpression of these genes is a very common mechanism of azole resistance.[5][8]

  • Check for UPC2 Mutations: A gain-of-function mutation in the transcription factor UPC2 can lead to the overexpression of ERG11 even without a mutation in the ERG11 gene itself.[3] Sequence UPC2 to check for such mutations.

  • Consider Biofilm Formation: If the resistance is observed in a clinical context involving medical devices, assess the isolate's ability to form biofilms. Biofilms can confer a high degree of drug resistance that is not dependent on the classic molecular mechanisms.

Q3: My qRT-PCR results show high variability between replicates for gene expression analysis. How can I improve the reliability of my results?

A3: High variability in qRT-PCR can be frustrating. Here are some critical points to check:

  • RNA Quality: Ensure your extracted RNA is high quality and free of genomic DNA contamination. Measure the A260/A280 ratio (should be ~2.0) and run the RNA on a gel to check for integrity. Perform a DNase treatment step.[15]

  • Reference Gene Stability: The choice of a stable reference (housekeeping) gene is crucial for accurate normalization.[16][17] Do not assume a gene is stable under your experimental conditions. It's best to test several candidate reference genes (e.g., ACT1, PMA1, RIP) and validate their stability using software like geNorm or NormFinder.[16]

  • Primer Efficiency: Ensure your PCR primers have an efficiency between 90% and 110%. This can be determined by running a standard curve with a dilution series of your cDNA.

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous during the setup of your reactions to minimize pipetting errors, especially with small volumes.

Data Presentation

Table 1: Hypothetical this compound MICs and Genotypic Data for Candida albicans Isolates

Isolate IDPhenotypeThis compound MIC (µg/mL)ERG11 MutationCDR1 Relative Expression (Fold Change)MDR1 Relative Expression (Fold Change)
CA-S1Susceptible0.5None1.0 (Baseline)1.0 (Baseline)
CA-R1Resistant32Y132H1.21.1
CA-R2Resistant64None15.51.3
CA-R3Resistant>128Y132H18.225.7

Table 2: Common Amino Acid Substitutions in Erg11p Associated with Azole Resistance

SubstitutionLocation/RegionReported Effect
Y132HHot Spot Region 1[1]Confers resistance to fluconazole and voriconazole[2]
K143RHot Spot Region 1Contributes to significant increases in fluconazole resistance[2]
G464SHot Spot Region 3Frequently observed in resistant clinical isolates
A114SHot Spot Region 1Contributes to fluconazole and voriconazole resistance[2]

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination (Adapted from CLSI M27)

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a Candida isolate.

  • Materials: 96-well microtiter plates, this compound stock solution, RPMI-1640 medium, Candida isolate, 0.9% saline, spectrophotometer.

  • Methodology:

    • Prepare a 2X stock solution of this compound in RPMI-1640 medium. Perform serial two-fold dilutions in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).

    • Grow the Candida isolate on a Sabouraud dextrose agar plate for 24 hours at 35°C.

    • Prepare a cell suspension in 0.9% saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to get the final inoculum density of 1-5 x 10^3 CFU/mL.

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 24 hours.[12]

    • Read the MIC as the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the growth control.[13]

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To quantify the relative expression of target genes (ERG11, CDR1, MDR1) in a this compound-resistant isolate compared to a susceptible isolate.

  • Materials: RNA extraction kit, DNase I, cDNA synthesis kit, SYBR Green qPCR master mix, qRT-PCR instrument, specific primers for target and reference genes.

  • Methodology:

    • RNA Extraction: Grow resistant and susceptible isolates in yeast extract-peptone-dextrose (YPD) broth to mid-log phase. Optionally, expose cells to a sub-inhibitory concentration of this compound. Harvest cells and extract total RNA using a suitable kit.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.[15]

    • qPCR Reaction: Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers for a target gene (e.g., CDR1) or a reference gene (e.g., ACT1), and diluted cDNA.

    • Thermal Cycling: Run the reactions on a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative expression (fold change) of the target genes in the resistant isolate compared to the susceptible isolate using the ΔΔCq method, after normalizing to the reference gene.

Visualizations

G cluster_0 Mechanisms of this compound Resistance This compound This compound cell Candida Cell This compound->cell Enters Cell erg11_enzyme Erg11p (Target) cell->erg11_enzyme Inhibits ergosterol Ergosterol (Cell Membrane) erg11_enzyme->ergosterol Synthesizes mech1 Target Alteration (ERG11 Mutation) mech1->erg11_enzyme Reduces Binding mech2 Target Overexpression (ERG11 Upregulation) mech2->erg11_enzyme Increases Amount mech3 Efflux Pump Overexpression (CDR1, MDR1) mech3->this compound Pumps Out Drug

Caption: Primary mechanisms of acquired resistance to this compound in Candida.

G start Resistant Isolate Identified (High MIC) mic Confirm MIC (Broth Microdilution) start->mic gDNA Extract Genomic DNA mic->gDNA seq Amplify & Sequence ERG11 Gene gDNA->seq analysis Sequence Analysis vs. Wild Type seq->analysis mutation Resistance Mutation Found? analysis->mutation rna Extract Total RNA mutation->rna No end_erg11 Mechanism: Target Site Alteration mutation->end_erg11 Yes qpcr qRT-PCR for ERG11, CDR1, MDR1 rna->qpcr exp_analysis Analyze Gene Expression qpcr->exp_analysis upregulation Efflux/Target Upregulation? exp_analysis->upregulation end_efflux Mechanism: Efflux/Target Overexpression upregulation->end_efflux Yes other Investigate Other Mechanisms upregulation->other No

Caption: Experimental workflow for identifying this compound resistance mechanisms.

G cluster_checks Verify Protocol Parameters start Inconsistent MIC Results inoculum Inoculum Density (0.5 McFarland?) start->inoculum incubation Incubation Time/Temp (24h @ 35°C?) start->incubation endpoint Endpoint Reading (Trailing Growth?) start->endpoint media Media Control (RPMI pH?) start->media decision Parameters Correct? inoculum->decision incubation->decision endpoint->decision media->decision retest Retest with Strict Protocol Adherence decision->retest No other_factors Consider Intrinsic Factors (e.g., Heteroresistance) decision->other_factors Yes

References

Dapaconazole Technical Support Center: Troubleshooting Degradation-Related Experimental Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential degradation of Dapaconazole and its impact on experimental outcomes. Understanding the stability of this compound and the nature of its degradation products is crucial for accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel imidazole-based antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51A1), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth.

Q2: What are the known degradation products or metabolites of this compound?

While specific degradation products from forced chemical degradation studies are not publicly available, in vitro metabolism studies using human and rat liver microsomes have identified seven metabolites. These are formed through Phase I (cytochrome P450-mediated) and Phase II (conjugation) reactions. The molecular formulas of these metabolites are summarized in the table below.[1] It is plausible that similar products could be generated under certain experimental conditions that promote oxidation or hydrolysis.

Q3: Under what conditions might this compound degrade in a laboratory setting?

Based on the chemical structure of this compound (an imidazole ring, a dichlorophenyl group, and an ether linkage) and studies on similar azole compounds, degradation may be induced by:

  • Oxidative Stress: The imidazole moiety of similar compounds has been shown to be susceptible to oxidation.[2][3]

  • Photodegradation: Exposure to high-intensity or UV light can lead to the degradation of imidazole-containing molecules.[2]

  • Extreme pH: Strong acidic or basic conditions may promote hydrolysis of the ether linkage or other susceptible bonds.[4]

  • High Temperatures: Although many azoles are relatively thermostable, prolonged exposure to high temperatures can accelerate degradation.[4][5]

Troubleshooting Guide: Degradation-Related Experimental Problems

Observed Problem Potential Cause Related to Degradation Recommended Action
Loss of antifungal activity in older stock solutions. This compound may have degraded over time, leading to a lower concentration of the active compound.Prepare fresh stock solutions of this compound. Store stock solutions in the dark at -20°C or below, and consider aliquoting to minimize freeze-thaw cycles.
Inconsistent results in cell-based assays (e.g., variable IC50 values). Degradation products may have unintended biological activities (e.g., cytotoxicity or off-target effects) or may interfere with assay reagents.1. Confirm the purity of your this compound stock using a suitable analytical method (e.g., HPLC).2. Perform a forced degradation study (see protocol below) to generate degradation products and test their effect on your assay as a control.
Unexpected peaks in chromatography (HPLC, LC-MS). The presence of degradation products or impurities in the this compound sample.1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. If unexpected peaks are present in your sample, consider that they may be degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with this compound.
Poor mass balance in quantitative analyses. This compound may have degraded into products that are not detected by your analytical method (e.g., they have different chromophores or ionization properties).Develop a stability-indicating analytical method that can separate and quantify this compound from its potential degradation products.

Data on Known this compound Metabolites

The following table summarizes the molecular formulas of this compound metabolites identified in an in vitro study.[1] These provide an indication of the types of chemical modifications that can occur.

Metabolite Molecular Formula Metabolic Phase Potential Chemical Modification from Parent Compound (C19H15Cl2F3N2O)
M1C20H18Cl2F3N2OPhase IAddition of a methyl group and other modifications
M2C19H16Cl2F3N2O2Phase IHydroxylation
M3C11H11Cl2N2OPhase ICleavage of the molecule
M4C19H16Cl2F3N2O2Phase IHydroxylation
M5C19H14Cl2F3N2O2Phase IDehydrogenation and hydroxylation
M6C25H24Cl2F3N2O8Phase I + IILikely hydroxylation followed by glucuronidation
M7C25H24Cl2F3N2O7Phase IIGlucuronidation

Experimental Protocols

Protocol for a General Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid this compound powder and a solution of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24-48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a PDA detector or LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Use the PDA detector to assess peak purity and compare UV spectra.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Visualizations

G cluster_workflow Experimental Workflow: Investigating Degradation prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analyze Analyze by HPLC / LC-MS stress->analyze compare Compare Stressed vs. Control Samples analyze->compare identify Identify Degradation Products compare->identify impact Assess Impact on Experimental Assay identify->impact

Workflow for investigating this compound degradation.

G cluster_pathway Primary Signaling Pathway of this compound This compound This compound CYP51A1 Lanosterol 14α-demethylase (CYP51A1) This compound->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol CYP51A1 dependent Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains

This compound's primary mechanism of action.

References

Refining Dapaconazole extraction protocols from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Dapaconazole from biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue ID Problem Potential Causes Suggested Solutions
DAP-T01 Low Analyte Recovery 1. Incomplete Lysis/Homogenization: For tissue samples, cellular structures may not be sufficiently disrupted. 2. Suboptimal Extraction Solvent: The chosen solvent may not efficiently extract this compound. 3. Inefficient Phase Separation (LLE): Emulsion formation can trap the analyte. 4. Improper pH: The pH of the sample may not be optimal for this compound's solubility in the extraction solvent. 5. Analyte Binding: this compound may bind to proteins or phospholipids in the matrix.[1] 6. SPE Cartridge Overload/Underutilization: Incorrect sample load or elution solvent volume.1. Enhance Lysis: Increase homogenization time or use a more rigorous method (e.g., sonication). 2. Solvent Optimization: Test a range of solvents with varying polarities. A published method successfully used ether/hexane (80/20, v/v).[2] 3. Break Emulsions: Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt may also help. 4. pH Adjustment: Adjust the sample pH to be basic (around 8-9) to ensure this compound (an imidazole) is in its neutral form for better extraction into an organic solvent. 5. Disrupt Binding: Use a protein precipitation step prior to extraction or add a displacement agent. 6. Optimize SPE: Follow the manufacturer's guidelines for the SPE cartridge and perform loading and elution optimization studies.
DAP-T02 High Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of Phospholipids: Common in plasma and blood samples, phospholipids can suppress the MS signal.[1] 2. Residual Proteins: Incomplete protein removal can interfere with ionization.[1] 3. Salts and Other Endogenous Components: High salt concentrations can affect analyte ionization.[3][4]1. Improve Chromatographic Separation: Optimize the HPLC gradient to separate this compound from the phospholipid elution zone.[1] 2. Use a More Selective Extraction Method: Switch from protein precipitation to LLE or SPE for better cleanup.[1][5] 3. Phospholipid Removal Plates: Employ specialized plates designed to remove phospholipids post-extraction. 4. Dilution: Dilute the sample post-extraction to reduce the concentration of interfering components.
DAP-T03 Poor Reproducibility/High Variability 1. Inconsistent Sample Handling: Variations in temperature, storage time, or freeze-thaw cycles. 2. Inaccurate Pipetting: Especially of small volumes of internal standard or sample. 3. Variable Extraction Times: Inconsistent vortexing or shaking times between samples. 4. Evaporation Issues: Inconsistent drying of the extract before reconstitution.1. Standardize Pre-analytical Steps: Maintain a consistent protocol for sample collection, processing, and storage. 2. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes. 3. Automate or Standardize Mixing: Use automated shakers or vortexers with fixed times. 4. Controlled Evaporation: Use a nitrogen evaporator with consistent temperature and gas flow. Reconstitute in a well-defined volume.
DAP-T04 Presence of Interfering Peaks in Chromatogram 1. Metabolites of this compound: this compound is metabolized, and these metabolites may have similar retention times.[6] 2. Contamination: From collection tubes, solvents, or lab equipment. 3. Co-extracted Endogenous Compounds: Other molecules from the biological matrix are extracted along with this compound.[4]1. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the resolution between this compound and its metabolites. 2. Run Blanks: Analyze extraction blanks (matrix without analyte) and solvent blanks to identify sources of contamination. 3. Improve Sample Cleanup: Use a more selective SPE sorbent or a multi-step LLE protocol.

Frequently Asked Questions (FAQs)

Extraction Method Selection

Q1: What is the recommended extraction method for this compound from plasma?

A1: A validated method for the quantification of this compound in human plasma utilizes Liquid-Liquid Extraction (LLE) with a solvent mixture of ether/hexane (80/20, v/v) .[2] This method has been shown to be simple, selective, and sensitive when coupled with HPLC-MS/MS.[2]

Q2: Can I use Protein Precipitation (PPT) for this compound extraction?

A2: While PPT is a simple and fast method, it may result in a less clean extract compared to LLE or SPE.[1] This can lead to significant matrix effects, particularly ion suppression in mass spectrometry, due to the presence of phospholipids and other endogenous components.[1] If using PPT, a subsequent clean-up step or careful optimization of chromatography is recommended.

Q3: Is Solid-Phase Extraction (SPE) suitable for this compound?

A3: Yes, SPE can be a very effective method for extracting this compound and other azole antifungals.[7][8] A C18 or a mixed-mode (e.g., C8-SCX) sorbent could be a good starting point for method development, given the chemical properties of this compound. SPE typically provides a cleaner extract than PPT and can be automated for high-throughput applications.[7]

Experimental Protocols & Data

Q4: Can you provide a detailed protocol for the Liquid-Liquid Extraction of this compound from plasma?

A4: The following protocol is based on a published method for the determination of this compound in human plasma.[2]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Tioconazole (Internal Standard)

  • Ether/Hexane (80/20, v/v)

  • Methanol/Acetonitrile/Water (80/10/10, v/v/v) with 0.5mM Ammonium Acetate (Mobile Phase)

Procedure:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard (Tioconazole).

  • Add 1 mL of the ether/hexane (80/20, v/v) extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Q5: What are the expected analytical performance characteristics for this compound extraction?

A5: The following table summarizes the performance data from a validated HPLC-MS/MS method for this compound in human plasma.[2]

Parameter Value
Extraction Method Liquid-Liquid Extraction (ether/hexane, 80/20, v/v)
Linear Range 0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Precision and Accuracy Within ±10%
Internal Standard Tioconazole
Visualization of Workflows

Workflow for this compound Extraction from Plasma using LLE

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Tioconazole) start->add_is add_solvent Add Extraction Solvent (Ether/Hexane 80:20) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze Low_Recovery_Troubleshooting start Low Recovery Detected check_extraction Is the extraction method optimized? start->check_extraction check_ph Is sample pH adjusted correctly? check_extraction->check_ph Yes solution_solvent Optimize extraction solvent and volume. check_extraction->solution_solvent No check_binding Suspect protein binding? check_ph->check_binding Yes solution_ph Adjust pH to ~8-9. check_ph->solution_ph No check_phase_sep Emulsion or poor phase separation? (LLE) check_binding->check_phase_sep No solution_binding Add protein precipitation step. check_binding->solution_binding Yes solution_phase_sep Increase centrifugation/add salt. check_phase_sep->solution_phase_sep Yes

References

Validation & Comparative

Dapaconazole vs. Ketoconazole: A Comparative Study on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of dapaconazole and ketoconazole, two imidazole antifungal agents. The information presented is based on available in vitro and clinical data, offering insights into their mechanisms of action, antifungal spectrum, and clinical effectiveness.

Introduction

This compound is a novel imidazole derivative that has demonstrated promising antifungal activity.[1] Ketoconazole, a well-established imidazole, has been a cornerstone in the treatment of various fungal infections for decades. Both compounds exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. This guide aims to provide a comprehensive comparison of these two agents to aid in research and development efforts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and ketoconazole are members of the azole class of antifungal agents and share a common mechanism of action. They target and inhibit the enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for the conversion of lanosterol to ergosterol in fungi.[2] The nitrogen atom in the azole ring of these drugs binds to the heme iron atom in the active site of CYP51A1, preventing it from binding to its natural substrate, lanosterol. This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase (CYP51A1) Inhibits Ketoconazole Ketoconazole Ketoconazole->Lanosterol 14α-demethylase (CYP51A1) Inhibits

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway by this compound and Ketoconazole.

In Vitro Antifungal Efficacy

The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Comparative IC50 Values for CYP51A1 Inhibition

A key indicator of the intrinsic activity of these drugs is their ability to inhibit the target enzyme, CYP51A1. The half-maximal inhibitory concentration (IC50) measures the concentration of a drug required to inhibit the activity of an enzyme by 50%.

CompoundIC50 for CYP51A1 Inhibition (µM)
This compound 1.4 ± 0.3
Ketoconazole 1.2 ± 0.6

Data sourced from a study on the pharmacokinetics and inhibition of cytochrome P 450 family 51.

Minimum Inhibitory Concentration (MIC) Data

While direct comparative studies providing a comprehensive list of MICs for both this compound and ketoconazole against a wide range of fungi are limited in publicly available literature, data from various sources have been compiled below. It is important to note that MIC values can vary depending on the testing methodology and the specific fungal isolates.

Dermatophytes

OrganismThis compound MIC (µg/mL)Ketoconazole MIC Range (µg/mL)Ketoconazole MIC50 (µg/mL)Ketoconazole MIC90 (µg/mL)
Trichophyton rubrumData not available0.03 - 8.00.252.0
Trichophyton mentagrophytesData not available0.03 - 8.00.252.0
Microsporum canisData not availableData not availableData not availableData not available
Epidermophyton floccosumData not availableData not availableData not availableData not available

Ketoconazole data compiled from multiple sources.[3][4][5][6][7][8][9][10][11]

Yeasts

OrganismThis compound MIC (µg/mL)Ketoconazole MIC Range (µg/mL)Ketoconazole MIC50 (µg/mL)Ketoconazole MIC90 (µg/mL)
Candida albicansData not available0.03 - >640.1251.0
Candida glabrataData not available≤0.03 - >640.516.0
Candida parapsilosisData not available≤0.03 - 16.00.1250.5
Candida tropicalisData not available≤0.03 - 16.00.251.0
Malassezia spp.Data not available<0.03 - 4.0Data not availableData not available

Ketoconazole data compiled from multiple sources.[12][13][14][15]

Molds

OrganismThis compound MIC (µg/mL)Ketoconazole MIC Range (µg/mL)Ketoconazole MIC50 (µg/mL)Ketoconazole MIC90 (µg/mL)
Aspergillus fumigatusData not available0.125 - >161.02.0
Aspergillus flavusData not available0.25 - >161.02.0
Aspergillus nigerData not available0.25 - >162.04.0

Ketoconazole data compiled from multiple sources.[16][17][18][19][20][21][22]

Clinical Efficacy

Clinical trials provide essential data on the performance of antifungal agents in treating infections in humans. A randomized, double-blind, non-inferiority Phase II trial compared the efficacy of this compound tosylate 2% cream with ketoconazole 2% cream in the treatment of Pityriasis versicolor.

Treatment GroupClinical and Mycological Cure Rate
This compound 2% Cream 92.6% (25/27 patients)
Ketoconazole 2% Cream 84.6% (22/26 patients)

Data from a Phase II clinical trial in patients with Pityriasis versicolor.

Experimental Protocols

The following are generalized experimental protocols for key in vitro and in vivo studies based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

G Fungal Isolate Fungal Isolate Culture on Agar Culture on Agar Fungal Isolate->Culture on Agar 1. Prepare Inoculum Suspension Prepare Inoculum Suspension Culture on Agar->Prepare Inoculum Suspension 2. Adjust to Standard Density Adjust to Standard Density Prepare Inoculum Suspension->Adjust to Standard Density 3. Add to Microtiter Plate Add to Microtiter Plate Adjust to Standard Density->Add to Microtiter Plate 6. Antifungal Agent Antifungal Agent Serial Dilutions Serial Dilutions Antifungal Agent->Serial Dilutions 4. Serial Dilutions->Add to Microtiter Plate 5. Incubate Incubate Add to Microtiter Plate->Incubate 7. Read MIC Read MIC Incubate->Read MIC 8.

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Methodology:

  • Fungal Isolates: Obtain pure cultures of the desired fungal species.

  • Inoculum Preparation: Prepare a standardized inoculum suspension of the fungal isolate in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

  • Antifungal Agent Preparation: Prepare a stock solution of the antifungal agent (this compound or ketoconazole) in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a controlled temperature (typically 35°C for yeasts and 28-35°C for molds) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control well.

Clinical Trial Protocol for Topical Antifungal Efficacy

This protocol outlines the general design of a clinical trial to compare the efficacy of two topical antifungal agents.

G Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Group A (this compound) Treatment Group A (this compound) Randomization->Treatment Group A (this compound) Treatment Group B (Ketoconazole) Treatment Group B (Ketoconazole) Randomization->Treatment Group B (Ketoconazole) Treatment Period Treatment Period Treatment Group A (this compound)->Treatment Period Treatment Group B (Ketoconazole)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy & Safety Comparison Efficacy & Safety Comparison Data Analysis->Efficacy & Safety Comparison

Figure 3: Logical Flow of a Comparative Clinical Trial for Topical Antifungals.

Methodology:

  • Study Design: A randomized, double-blind, parallel-group study is the gold standard.

  • Patient Population: Recruit patients with a confirmed diagnosis of the target fungal infection (e.g., Pityriasis versicolor, Tinea pedis).

  • Inclusion/Exclusion Criteria: Define specific criteria for patient eligibility, including age, severity of infection, and absence of contraindications.

  • Randomization: Randomly assign eligible patients to receive either this compound cream or ketoconazole cream.

  • Treatment: Patients apply the assigned cream to the affected area for a specified duration (e.g., once daily for 28 days).

  • Efficacy Assessment: Evaluate the clinical and mycological cure rates at the end of the treatment period and at follow-up visits. Clinical cure is assessed by the resolution of signs and symptoms, while mycological cure is confirmed by negative microscopy and culture.

  • Safety Assessment: Monitor and record any adverse events throughout the study.

  • Statistical Analysis: Analyze the data to determine if the efficacy and safety of this compound are non-inferior or superior to ketoconazole.

Conclusion

Both this compound and ketoconazole are effective inhibitors of the fungal ergosterol biosynthesis pathway. The available in vitro data on CYP51A1 inhibition suggests that this compound and ketoconazole have comparable intrinsic activity against their target enzyme. Clinical data from a Phase II trial in Pityriasis versicolor indicates that this compound has a high cure rate, which was non-inferior to ketoconazole. However, more comprehensive in vitro comparative data, particularly MIC values against a broader range of fungal pathogens, are needed to fully delineate the antifungal spectrum of this compound relative to ketoconazole. Further clinical studies in various dermatomycoses will also be crucial to establish the full therapeutic potential of this compound. This guide provides a foundational comparison to support ongoing and future research in the development of new antifungal therapies.

References

A Comparative Analysis of the In Vitro Activity of Dapaconazole and Miconazole Against Tinea Cruris Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the available experimental data on the in vitro efficacy of Dapaconazole and Miconazole against the primary fungal agents of Tinea cruris, Trichophyton rubrum and Epidermophyton floccosum.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both this compound and Miconazole belong to the azole class of antifungal agents and share a common mechanism of action.[4][5] They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[4][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.

By disrupting the conversion of lanosterol to ergosterol, these drugs lead to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane.[6][7] This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[7][8]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol cyclase Lanosterol->Inhibition 14α-demethylase (CYP51) Ergosterol Ergosterol Inhibition->Ergosterol This compound This compound This compound->Inhibition inhibit Miconazole Miconazole Miconazole->Inhibition inhibit

Caption: Mechanism of action of this compound and Miconazole.

In Vitro Susceptibility Data

Direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against the causative agents of Tinea cruris are limited in publicly available research. However, extensive data exists for Miconazole. The following table summarizes the in vitro activity of Miconazole against Trichophyton rubrum and Epidermophyton floccosum from various studies. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

Antifungal AgentFungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)MFC (µg/mL)
Miconazole Trichophyton rubrum10.5---1
Trichophyton spp.-≤ 4----
Epidermophyton floccosum------
Dermatophytes (multiple species)508---0.28-
This compound Trichophyton rubrum-Data not available----
Epidermophyton floccosum-Data not available----

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data for Miconazole compiled from multiple sources.[8][9][10] this compound has demonstrated activity against T. rubrum, but specific MIC/MFC values from comparative in vitro studies are not available in the reviewed literature.[1][11]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC and MFC values for dermatophytes is typically performed following standardized guidelines, such as those established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2. These protocols ensure reproducibility and allow for more accurate comparisons of antifungal activity.

Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: Fungal isolates of T. rubrum or E. floccosum are cultured on a suitable medium, such as potato dextrose agar, for 7-14 days to encourage sporulation. A suspension of conidia (spores) is then prepared in sterile saline and adjusted to a specific concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

  • Drug Dilution: The antifungal agents, this compound and Miconazole, are serially diluted in a multi-well microtiter plate using a standardized liquid medium like RPMI 1640. This creates a range of drug concentrations to be tested.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature, typically between 28°C and 35°C, for 4 to 7 days.[10][12]

  • MIC Reading: Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to a drug-free control well. This concentration is recorded as the MIC.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: After the MIC is determined, a small aliquot from each well that shows no visible fungal growth is subcultured onto an agar medium that does not contain any antifungal agent.

  • Incubation: These agar plates are incubated under the same conditions as the initial MIC test to allow for the growth of any surviving fungal elements.

  • MFC Reading: The MFC is defined as the lowest drug concentration from the MIC assay from which there is no subsequent fungal growth on the subculture plates. This indicates that the fungal cells were killed rather than just inhibited.

Antifungal_Susceptibility_Testing_Workflow Start Fungal Isolate (T. rubrum / E. floccosum) Inoculum_Prep Inoculum Preparation (Conidial Suspension) Start->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of This compound & Miconazole Drug_Dilution->Inoculation Incubation_MIC Incubation (4-7 days, 28-35°C) Inoculation->Incubation_MIC MIC_Reading MIC Determination (≥80% growth inhibition) Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells to Drug-Free Agar MIC_Reading->Subculture Incubation_MFC Incubation Subculture->Incubation_MFC MFC_Reading MFC Determination (Lowest concentration with no growth) Incubation_MFC->MFC_Reading

References

Unveiling the Action of Dapaconazole: A Genetic Approach to Validating its Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular underpinnings of Dapaconazole's efficacy, this guide provides a comparative analysis of its mechanism of action, supported by genetic studies and experimental data. Tailored for researchers, scientists, and drug development professionals, this document elucidates the pivotal role of the ergosterol biosynthesis pathway in its antifungal activity and draws comparisons with other key antifungal agents.

This compound, a promising imidazole-based antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This action is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is encoded by the ERG11 (also known as CYP51A1) gene.[1][2] While direct genetic validation studies specifically for this compound are not extensively documented in publicly available literature, its mechanism is strongly supported by the well-established mode of action of the azole class of antifungals and the wealth of genetic evidence for this target in other azoles.[3][4][5]

The Ergosterol Biosynthesis Pathway: The Achilles' Heel of Fungi

The ergosterol biosynthesis pathway is a vital process for fungi, producing the primary sterol component of their cell membranes. Ergosterol plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition or death.

dot

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Erg11p (CYP51A1) This compound & Azoles (Inhibition) Zymosterol Zymosterol 14-demethylated lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibitory action of this compound and other azoles on Erg11p (CYP51A1).

Genetic Validation of the Azole Mechanism of Action

Genetic studies in various fungal species, including the model organism Saccharomyces cerevisiae and the clinically relevant pathogen Candida albicans, have unequivocally validated Erg11p as the primary target of azole antifungals. These studies typically involve the genetic manipulation of the ERG11 gene and observation of the resulting changes in susceptibility to azoles.

Key Genetic Approaches:

  • Gene Knockout/Deletion: Creating strains where the ERG11 gene is deleted. Such mutants often exhibit altered susceptibility to azoles, although the essential nature of the gene in some fungi can complicate interpretation.[6]

  • Gene Overexpression: Engineering fungal strains to produce higher levels of Erg11p. These strains consistently show decreased susceptibility to azole antifungals, as the increased amount of the target enzyme requires a higher drug concentration for effective inhibition.[2][3]

  • Site-Directed Mutagenesis: Introducing specific mutations into the ERG11 gene. This technique is crucial for studying the molecular basis of azole resistance, as certain mutations can reduce the binding affinity of the drug to the enzyme.[5][7]

The logical workflow for validating the mechanism of action of an azole antifungal like this compound through these genetic approaches is illustrated below.

dot

Genetic_Validation_Workflow cluster_hypothesis Hypothesis cluster_experiments Genetic Experiments cluster_outcomes Expected Outcomes cluster_conclusion Conclusion A This compound targets Erg11p B Create ERG11 Overexpression Strain A->B C Create ERG11 Knockout/Mutant Strain A->C D Increased MIC for this compound B->D E Altered (likely decreased) MIC for this compound C->E F Mechanism of Action Validated D->F E->F

Caption: Logical workflow for the genetic validation of this compound's mechanism of action.

Comparative Performance with Alternative Antifungal Agents

This compound's performance can be benchmarked against other antifungal agents that target different components of the fungal cell. The following table summarizes the mechanism of action and available susceptibility data for this compound and its alternatives.

Antifungal AgentClassMechanism of ActionTargetTypical MIC Range (µg/mL) for Candida albicans
This compound Imidazole (Azole)Inhibits ergosterol biosynthesisLanosterol 14α-demethylase (Erg11p/CYP51A1)Data not widely available; expected to be potent.
Fluconazole Triazole (Azole)Inhibits ergosterol biosynthesisLanosterol 14α-demethylase (Erg11p/CYP51A1)0.25 - 64[8]
Amphotericin B PolyeneBinds to ergosterol, forming pores in the cell membraneErgosterol0.03 - 2[9]
Caspofungin EchinocandinInhibits β-(1,3)-D-glucan synthesis in the cell wallβ-(1,3)-D-glucan synthase (Fks1p)0.015 - 0.5[8]
Terbinafine AllylamineInhibits ergosterol biosynthesis at an earlier stepSqualene epoxidase (Erg1p)0.03 - 8[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols relevant to the genetic validation of this compound's mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: A standardized suspension of the fungal strain to be tested is prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Construction of an ERG11 Overexpression Strain

This protocol describes a general method for creating a fungal strain that overproduces the target enzyme of this compound.[15][16][17][18]

  • Plasmid Construction: The full-length coding sequence of the ERG11 gene is amplified by PCR and cloned into a high-copy expression vector under the control of a strong, constitutive promoter.

  • Fungal Transformation: The expression plasmid is introduced into the host fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) using a standard transformation method such as the lithium acetate/polyethylene glycol (PEG) procedure.

  • Selection of Transformants: Transformed cells are selected on appropriate media containing a selectable marker present on the plasmid.

  • Verification of Overexpression: The increased expression of the ERG11 gene is confirmed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.

Site-Directed Mutagenesis of the ERG11 Gene

This technique allows for the introduction of specific point mutations into the ERG11 gene to study their effect on this compound susceptibility.[7][19]

  • Template Plasmid: A plasmid containing the wild-type ERG11 gene is used as a template.

  • Primer Design: Mutagenic primers are designed to contain the desired nucleotide change.

  • PCR Amplification: A PCR reaction is performed using the mutagenic primers and the template plasmid to generate a linear DNA fragment containing the mutation.

  • Ligation and Transformation: The amplified linear fragment is circularized by ligation and transformed into E. coli for plasmid propagation.

  • Sequence Verification: The presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.

  • Fungal Expression: The mutated ERG11 allele is then expressed in a fungal host to assess its impact on this compound susceptibility.

Conclusion

The mechanism of action of this compound, through the inhibition of Erg11p (CYP51A1), is firmly rooted in the well-understood pharmacology of azole antifungals. While specific genetic validation studies for this compound are yet to be widely published, the extensive body of research on the role of ERG11 in azole resistance provides a strong foundation for its mode of action. Genetic manipulation techniques such as gene overexpression and site-directed mutagenesis are powerful tools that can be employed to further dissect the molecular interactions between this compound and its target, paving the way for the development of more effective and robust antifungal therapies.

References

A Comparative Analysis of the Antifungal Spectrum of Dapaconazole and Other Azoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azole class of antifungal agents represents a cornerstone in the management of superficial and systemic mycoses. These drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This guide provides a comparative analysis of the antifungal spectrum of Dapaconazole, a novel imidazole derivative, against other widely used azoles, including the triazoles fluconazole, itraconazole, voriconazole, and posaconazole. The information is supported by available in vitro susceptibility data and a detailed overview of the standard experimental methodologies used to determine antifungal activity.

This compound has demonstrated efficacy against several pathogenic fungi, particularly dermatophytes such as Trichophyton spp. and Microsporum spp., as well as Aspergillus niger.[1][2] While extensive comparative data is still emerging, this guide compiles the available information to provide a preliminary assessment of its spectrum relative to established azole antifungals.

Comparative Antifungal Spectrum: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the in vitro activity of this compound and other key azoles against a range of clinically relevant fungal pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Note: Direct comparative studies including this compound against a broad panel of fungi are limited. The data for this compound is compiled from available studies, while the data for other azoles is derived from larger surveillance studies. Variations in testing methodologies between studies may exist.

Fungal SpeciesThis compoundFluconazoleItraconazoleVoriconazolePosaconazole
Yeasts
Candida albicansData not available0.12 - 256[3]0.016 - >16[4]0.007 - 16[5]0.015 - 16[5]
MIC₅₀: N/AMIC₅₀: 0.25 - 0.5[3]MIC₅₀: 0.03[4]MIC₅₀: ≤0.03[5]MIC₅₀: ≤0.015[5]
MIC₉₀: N/AMIC₉₀: 1 - 2[3]MIC₉₀: 0.125[4]MIC₉₀: 0.06[5]MIC₉₀: 0.03[5]
Candida glabrataData not available0.5 - >64[3]0.03 - >16[4]0.015 - 16[5]0.03 - 16[5]
MIC₅₀: N/AMIC₅₀: 8[3]MIC₅₀: 1[4]MIC₅₀: 0.06[5]MIC₅₀: 0.5[5]
MIC₉₀: N/AMIC₉₀: 32[3]MIC₉₀: 4[4]MIC₉₀: 0.5[5]MIC₉₀: 2[5]
Cryptococcus neoformansData not available0.12 - 128[6]0.03 - 2[6]0.03 - 1[6]0.03 - 1[6]
MIC₅₀: N/AMIC₅₀: 4[6]MIC₅₀: 0.12[6]MIC₅₀: 0.06[6]MIC₅₀: 0.06[6]
MIC₉₀: N/AMIC₉₀: 8[6]MIC₉₀: 0.25[6]MIC₉₀: 0.25[6]MIC₉₀: 0.25[6]
Molds
Aspergillus fumigatusActive[2]>64[6]0.03 - 16[7]0.03 - 8[8]0.015 - 8[7]
MIC: N/AMIC₅₀: N/AMIC₅₀: 1[7]MIC₅₀: 0.5[8]MIC₅₀: 0.5[7]
MIC₉₀: N/AMIC₉₀: N/AMIC₉₀: 2[7]MIC₉₀: 1[8]MIC₉₀: 1[7]
Aspergillus flavusData not available>64[6]0.06 - >8[8]0.12 - >8[8]0.06 - >8[8]
MIC₅₀: N/AMIC₅₀: N/AMIC₅₀: 1[8]MIC₅₀: 1[8]MIC₅₀: 0.5[8]
MIC₉₀: N/AMIC₉₀: N/AMIC₉₀: 2[8]MIC₉₀: 2[8]MIC₉₀: 1[8]
Aspergillus nigerActive[1][2]>64[6]0.12 - >8[8]0.25 - >8[8]0.12 - >8[8]
MIC: N/AMIC₅₀: N/AMIC₅₀: 1[8]MIC₅₀: 2[8]MIC₅₀: 1[8]
MIC₉₀: N/AMIC₉₀: N/AMIC₉₀: 2[8]MIC₉₀: 4[8]MIC₉₀: 2[8]
Dermatophytes
Trichophyton rubrumActive[1][2]0.25 - 128[9]0.002 - 2[9]0.002 - 1[9]0.002 - 0.5[9]
MIC: N/AMIC₉₀: 64[9]MIC₉₀: 0.5[9]MIC₉₀: 0.25[9]MIC₉₀: 0.125[9]
Trichophyton mentagrophytesActive[1][2]0.25 - 128[9]0.002 - 2[9]0.002 - 1[9]0.002 - 0.5[9]
MIC: N/AMIC₉₀: 64[9]MIC₉₀: 0.5[9]MIC₉₀: 0.25[9]MIC₉₀: 0.125[9]
Microsporum canisActive[1][2]Data not availableData not availableData not availableData not available
Microsporum gypseumActive[1][2]Data not availableData not availableData not availableData not available

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds and for monitoring the emergence of resistance. The broth microdilution method is a standardized technique widely used for this purpose.

Standard Broth Microdilution Method (based on CLSI M27 and M38 guidelines)

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent are then prepared in 96-well microtiter plates using a standardized liquid medium, most commonly RPMI 1640 medium buffered with MOPS to a pH of 7.0.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain pure colonies. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. For molds, a conidial suspension is prepared and the concentration of conidia is determined using a hemocytometer. The final inoculum concentration in the microtiter wells is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation: The inoculated microtiter plates are incubated at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species, and 48-72 hours or longer for molds and some other yeasts.

  • Endpoint Determination (MIC Reading): The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control (drug-free) well. For azoles against yeasts, the endpoint is typically a 50% reduction in turbidity. For molds and for amphotericin B against all fungi, the endpoint is usually 100% inhibition of growth (the lowest concentration with no visible growth). The reading can be done visually or using a spectrophotometer.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals share a common mechanism of action, which involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol.

Azole_Mechanism_of_Action cluster_FungalCell Fungal Cell cluster_Azoles Azole Antifungals AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound Lanosterol -> Ergosterol Lanosterol -> Ergosterol This compound->Lanosterol -> Ergosterol Inhibition OtherAzoles Other Azoles OtherAzoles->Lanosterol -> Ergosterol

Caption: Mechanism of action of azole antifungals.

The diagram above illustrates the ergosterol biosynthesis pathway in fungi. Azoles, including this compound, specifically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The resulting membrane stress disrupts its normal function, leading to the inhibition of fungal growth and, in some cases, cell death. The triazole antifungals are noted to have a higher affinity for the fungal cytochrome P450 enzyme compared to their imidazole counterparts, which may contribute to a more favorable safety profile.[10]

References

Dapaconazole's Potent and Selective Inhibition of Cytochrome P450 Enzymes: A Comparative Analysis with Other Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro data reveals that dapaconazole, a novel imidazole antifungal agent, demonstrates a distinct and potent inhibitory profile against key cytochrome P450 (CYP) enzymes compared to established imidazole antifungals such as ketoconazole, clotrimazole, and miconazole. This guide provides a detailed comparison of their inhibitory effects, offering valuable insights for researchers and drug development professionals in predicting potential drug-drug interactions.

This compound exhibits strong inhibition against CYP2C19 and CYP3A4, with IC50 values of 0.05 µM and 0.008–0.03 µM, respectively.[1] This potent activity, particularly against CYP3A4, the most abundant human CYP enzyme involved in the metabolism of a vast number of drugs, positions this compound as a significant inhibitor that warrants careful consideration in co-medication scenarios.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected imidazole antifungals against a panel of major human CYP450 enzymes. Lower values indicate greater inhibitory potency.

Cytochrome P450 IsoformThis compound IC50 (µM)Ketoconazole IC50/Ki (µM)Clotrimazole IC50/Ki (µM)Miconazole IC50/Ki (µM)
CYP1A2 3.68[1]~10-25Ki: 0.4 (Tioconazole)2.90[2][3]
CYP2A6 20.7[1]Not AvailableKi: 1.7-2.7Ki: 1.7-2.7
CYP2C8 104.1[1]Ki: 1.98[4]Not AvailableKi: 0.86[4]
CYP2C9 0.22[1]InhibitedKi: ~1.42.0[5][6]
CYP2C19 0.05[1]InhibitedKi: 1.40.33[5][6]
CYP2D6 0.87[1]Not AvailableNot Available6.46[2][3]
CYP3A4 0.008–0.03[1]0.015 – 0.054[7]0.18[8]1-1.7[8]

Note: Data is compiled from multiple sources and experimental conditions may vary. "Not Available" indicates that specific IC50 or Ki values were not found in the reviewed literature.

Mechanism of Inhibition

Imidazole antifungals exert their inhibitory effect on cytochrome P450 enzymes primarily through a mechanism involving the coordination of the unhindered nitrogen atom (N3) of the imidazole ring to the heme iron of the enzyme. This interaction prevents the binding and subsequent metabolism of other drugs (substrates) that are normally processed by these enzymes, leading to potential drug-drug interactions.

CYP_Inhibition_Mechanism cluster_0 Cytochrome P450 Active Site Heme Iron Heme Iron Metabolite Metabolite Heme Iron->Metabolite Imidazole Antifungal Imidazole Antifungal Imidazole Antifungal->Heme Iron Inhibitory Binding CYP Substrate CYP Substrate CYP Substrate->Heme Iron Normal Metabolism experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare Human Liver Microsomes (HLM) prep2 Prepare CYP-specific substrate solution prep3 Prepare test inhibitor (e.g., this compound) solutions at various concentrations prep4 Prepare NADPH regenerating system inc1 Pre-incubate HLM, substrate, and inhibitor prep4->inc1 inc2 Initiate reaction by adding NADPH regenerating system inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 inc4 Terminate reaction (e.g., with cold acetonitrile) inc3->inc4 ana1 Centrifuge to pellet protein inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify metabolite formation ana2->ana3 data1 Plot metabolite formation vs. inhibitor concentration ana3->data1 data2 Calculate IC50 value data1->data2

References

In vitro comparison of Dapaconazole and fluconazole against resistant Candida strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antifungal Efficacy and Resistance Mechanisms

The emergence of antifungal resistance, particularly within the Candida genus, presents a significant challenge in clinical settings. Fluconazole, a widely used triazole antifungal, has seen its efficacy diminished by the rise of resistant strains. This has spurred the development of new antifungal agents, including Dapaconazole, a novel imidazole derivative. This guide provides an in vitro comparison of this compound and fluconazole, focusing on their activity against resistant Candida strains, supported by experimental data and detailed methodologies.

Executive Summary

While extensive data exists for fluconazole's interaction with resistant Candida, research on this compound is still emerging. Direct comparative studies on resistant strains are limited. This guide synthesizes the available information, providing a framework for understanding the potential of this compound in the context of established fluconazole resistance.

Data Presentation: A Note on Availability

Due to the novelty of this compound, comprehensive, peer-reviewed in vitro comparative data against a wide panel of fluconazole-resistant Candida strains is not yet publicly available. Therefore, a direct quantitative comparison table of Minimum Inhibitory Concentrations (MICs) cannot be provided at this time. This guide will instead focus on the known mechanisms of action and resistance for fluconazole and the available preliminary information for this compound.

Mechanism of Action and Resistance

Both fluconazole and this compound belong to the azole class of antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately inhibiting fungal growth.

Resistance to fluconazole in Candida species is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the Erg11p enzyme, reducing its binding affinity for fluconazole.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.

  • Upregulation of the Target Enzyme: Overexpression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of the drug to achieve an inhibitory effect.

This compound, as an imidazole, is also expected to target Erg11p. Its efficacy against fluconazole-resistant strains would theoretically depend on its ability to overcome these resistance mechanisms, for instance, by having a higher binding affinity for mutated Erg11p or by being a poorer substrate for the efflux pumps. However, specific in vitro data to confirm this is not yet available.

Experimental Protocols

To facilitate further research and standardized comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on established protocols such as the Clinical and Laboratory Standards Institute (CLSI) M27 document.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

1. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of this compound and fluconazole at a concentration of 1280 µg/mL in dimethyl sulfoxide (DMSO).
  • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain final drug concentrations ranging from 0.125 to 64 µg/mL.

2. Inoculum Preparation:

  • Culture the Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • Prepare a cell suspension in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Microdilution Plate Setup:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
  • Add 100 µL of the standardized fungal inoculum to each well.
  • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_analysis Analysis Candida_Strain Candida Strain Inoculum_Prep Inoculum Preparation (0.5 McFarland) Candida_Strain->Inoculum_Prep Antifungal_Stock Antifungal Stock (this compound/Fluconazole) Serial_Dilution Serial Dilution of Antifungals Antifungal_Stock->Serial_Dilution Microplate_Inoculation Microplate Inoculation Inoculum_Prep->Microplate_Inoculation Serial_Dilution->Microplate_Inoculation Incubation Incubation (35°C, 24-48h) Microplate_Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading Result_Interpretation Result Interpretation MIC_Reading->Result_Interpretation

Caption: Experimental workflow for antifungal susceptibility testing.

Azole_Action_and_Resistance cluster_cell Candida Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal (e.g., Fluconazole) Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Membrane Cell Membrane Ergosterol->Membrane Incorporates into Efflux_Pump Efflux Pumps (CDR, MDR) Efflux_Pump->Azole Expels Drug Erg11_Mutation ERG11 Mutation Erg11_Mutation->Erg11 Alters Target Erg11_Overexpression ERG11 Overexpression Erg11_Overexpression->Erg11 Increases Target

Caption: Azole antifungal mechanism and resistance pathways.

Conclusion

While fluconazole remains a cornerstone of antifungal therapy, the rise of resistance necessitates the exploration of new therapeutic options. This compound, a novel imidazole, shows promise, but its clinical utility against resistant Candida strains will depend on its ability to overcome established resistance mechanisms. The lack of direct comparative in vitro data highlights a critical area for future research. The standardized experimental protocols provided in this guide offer a framework for conducting such studies, which will be essential for elucidating the potential role of this compound in the management of invasive candidiasis.

Evaluating the Synergistic Effect of Dapaconazole with Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a hypothetical case study intended for illustrative purposes. As of the time of writing, specific experimental data on the combination of Dapaconazole and amphotericin B is not publicly available. The data presented herein is generated to reflect plausible outcomes based on the known mechanisms of these drug classes and is designed to serve as a framework for potential future research.

Introduction

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies.[1] Combining antifungal agents with different mechanisms of action can lead to synergistic effects, enhancing efficacy, reducing required dosages, and potentially mitigating the development of resistance.[2] This guide evaluates the hypothetical synergistic interaction between this compound, a newer imidazole antifungal, and amphotericin B, a polyene antibiotic.

This compound, like other azoles, inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] Amphotericin B, a cornerstone of antifungal therapy, acts by binding directly to ergosterol in the fungal cell membrane, leading to the formation of pores, subsequent leakage of intracellular contents, and ultimately, cell death.[5][6][7][8] The combination of these two agents presents a compelling case for a potential synergistic relationship.

Proposed Mechanism of Synergistic Action

The hypothesized synergy between this compound and amphotericin B is rooted in their complementary effects on the fungal cell membrane. This compound's inhibition of ergosterol synthesis is proposed to weaken the structural integrity of the cell membrane. This compromised membrane would then be more susceptible to the pore-forming action of amphotericin B, allowing for enhanced fungicidal activity at lower concentrations of both drugs than would be required for monotherapy.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Drug Dilutions (this compound & Amphotericin B) B1 Dispense Drug Dilutions into 96-Well Checkerboard Plate A1->B1 A2 Prepare Fungal Inoculum (Candida albicans) B2 Inoculate Wells with Fungal Suspension A2->B2 B1->B2 C1 Incubate at 35°C for 24-48h B2->C1 C2 Read MICs Visually or Spectrophotometrically C1->C2 C3 Calculate FIC Index C2->C3 InVivo_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Induce Immunosuppression in BALB/c Mice A2 Infect Mice via IV with Candida albicans A1->A2 B1 Administer Treatment Groups: - Vehicle Control - this compound - Amphotericin B - Combination A2->B1 C1 Euthanize Mice at 48h B1->C1 C2 Harvest, Weigh, and Homogenize Kidneys C1->C2 C3 Plate Serial Dilutions of Homogenate C2->C3 C4 Incubate and Count CFU C3->C4 C5 Calculate Fungal Burden (CFU/gram) & Analyze Data C4->C5

References

Comparative Analysis of Dapaconazole and Other 14-alpha Demethylase Inhibitors in Antifungal Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dapaconazole, an imidazole-based 14-alpha demethylase inhibitor, and other agents in its class. Due to a lack of extensive published data on the cross-resistance profile of this compound, this document focuses on providing a framework for understanding potential cross-resistance based on the established mechanisms of action and resistance shared among azole antifungals. This guide also presents available in vitro susceptibility data for other commonly used 14-alpha demethylase inhibitors to offer a comparative context.

Mechanism of Action of 14-alpha Demethylase Inhibitors

This compound, like other azole antifungals, targets the enzyme lanosterol 14-alpha demethylase, a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azoles disrupt the integrity of the fungal cell membrane, leading to growth inhibition and cell death.

dot

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-alpha_demethylase_(Erg11/CYP51) 14-alpha_demethylase_(Erg11/CYP51) Lanosterol->14-alpha_demethylase_(Erg11/CYP51) Substrate Ergosterol Ergosterol 14-alpha_demethylase_(Erg11/CYP51)->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azole_Antifungals Azole_Antifungals Azole_Antifungals->14-alpha_demethylase_(Erg11/CYP51) Inhibition

Caption: Mechanism of action of azole antifungals.

Mechanisms of Cross-Resistance

Cross-resistance among azole antifungals is a significant clinical concern and typically arises from one or more of the following mechanisms:

  • Target Site Modification: Mutations in the ERG11 (or CYP51) gene, which encodes for 14-alpha demethylase, can alter the enzyme's structure. These changes can reduce the binding affinity of azole drugs, rendering them less effective. Specific mutations may confer resistance to a single azole or, more commonly, to multiple drugs within the class.

  • Overexpression of the Target Enzyme: An increase in the production of 14-alpha demethylase can overwhelm the inhibitory effects of the azole antifungal, requiring higher drug concentrations to achieve a therapeutic effect.

  • Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell using efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. Overexpression of the genes encoding these pumps can lead to reduced intracellular drug accumulation and broad-spectrum azole resistance.

dot

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Target_Enzyme 14-alpha demethylase Azole->Target_Enzyme Inhibition Efflux_Pump Efflux_Pump Azole->Efflux_Pump Substrate Extracellular Efflux_Pump->Extracellular Expulsion Target_Mutation Target Site Modification Target_Mutation->Target_Enzyme Alters Binding Target_Overexpression Target Enzyme Overexpression Target_Overexpression->Target_Enzyme Increases Quantity Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Quantity

Caption: Key mechanisms of azole antifungal resistance.

Comparative In Vitro Susceptibility Data

Table 1: In Vitro Activity of Azole Antifungals against Candida Species

Antifungal AgentC. albicans MIC Range (µg/mL)C. glabrata MIC Range (µg/mL)C. parapsilosis MIC Range (µg/mL)C. krusei MIC Range (µg/mL)
Fluconazole 0.25 - >640.5 - >640.12 - 324 - >64
Itraconazole 0.015 - 160.03 - 160.015 - 20.06 - 8
Voriconazole 0.007 - 160.015 - 160.007 - 20.03 - 8
Posaconazole 0.007 - 80.03 - 160.015 - 20.03 - 2
Ketoconazole 0.03 - 160.06 - 160.03 - 40.06 - 16

Note: Data compiled from multiple sources. MIC ranges can vary based on geographic location and testing methodology.

Table 2: In Vitro Activity of Azole Antifungals against Dermatophytes

Antifungal AgentTrichophyton rubrum MIC90 (µg/mL)Trichophyton mentagrophytes MIC90 (µg/mL)Microsporum canis MIC90 (µg/mL)
Fluconazole 646432
Itraconazole 111
Voriconazole 0.511
Posaconazole 0.250.50.5
Ketoconazole 111

Note: Data compiled from multiple sources. MIC values for dermatophytes can show considerable variability.

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are crucial for reproducible and comparable results. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Filamentous Fungi)

This reference method provides a quantitative determination of in vitro antifungal susceptibility.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted. For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of antifungal agents are prepared and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and for a duration dependent on the growth rate of the filamentous fungi.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth in the control well.

dot

CLSI_Broth_Microdilution_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Inoculate Inoculate Plates with Fungal Suspension Fungal_Culture->Inoculate Prepare_Plates Prepare Microtiter Plates with Serial Drug Dilutions Prepare_Plates->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Benchmarking the Safety Profile of Dapaconazole Against Older Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated efficacy against a range of pathogenic fungi. As with any new therapeutic candidate, a thorough evaluation of its safety profile is paramount, particularly in comparison to established antifungal drugs. This guide provides a comparative analysis of the preclinical safety profile of this compound against older azole antifungal agents, including ketoconazole, itraconazole, fluconazole, voriconazole, and posaconazole. The focus is on key safety parameters: in vitro cytotoxicity, hepatotoxicity, cardiotoxicity, and potential for drug-drug interactions. Due to the limited publicly available preclinical safety data for this compound beyond its effects on cytochrome P450 enzymes, this guide also highlights areas where further investigation is warranted.

Mechanism of Action of Azole Antifungals

Azole antifungals, including this compound and the older agents discussed, share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

AZOLE_MOA Azole Antifungal Azole Antifungal Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) Azole Antifungal->Lanosterol 14α-demethylase (Fungal CYP51) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (Fungal CYP51)->Ergosterol Biosynthesis Catalyzes Lanosterol 14α-demethylase (Fungal CYP51)->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (Fungal CYP51) Substrate Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Biosynthesis->Disrupted Membrane Integrity Leads to Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Fungal Cell Death/Growth Inhibition Fungal Cell Death/Growth Inhibition Disrupted Membrane Integrity->Fungal Cell Death/Growth Inhibition

Mechanism of action of azole antifungals.

Data Presentation

The following tables summarize the available preclinical safety data for this compound and older antifungal agents. It is important to note the absence of publicly available in vitro cytotoxicity, hepatotoxicity, and cardiotoxicity data for this compound.

Table 1: In Vitro Cytotoxicity of Azole Antifungals

Antifungal AgentCell Line(s)AssayIC50 ValueCitation(s)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
KetoconazoleMalignant cell lines (MCF-7, T-47D, etc.)Colony-growth/Clonogenic7.25 - 40 µg/mL (IC90)[1]
HepG2MTT Assay~56 µg/mL[2]
VoriconazoleMouse fibroblasts and osteoblastsAlamarBlue®>100 µg/mL (decreased growth)[3]
Human Corneal Endothelial CellsCCK-8≥100 µg/ml (significant toxicity)

Table 2: In Vitro Hepatotoxicity of Azole Antifungals

Antifungal AgentSystemEndpointKey FindingsCitation(s)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
ItraconazoleRat HepatocytesLDH, AST, ALT releaseMore potent hepatotoxicant than fluconazole in vivo.
Canine Primary HepatocytesNeutral Red UptakeDose- and time-dependent cytotoxicity.[4]
FluconazoleRat HepatocytesLDH, AST, ALT releaseLess hepatotoxic than itraconazole in vivo.
VoriconazoleHepG2/C3A cellsCell viability, albumin synthesis, etc.Higher hepatotoxic potential than echinocandins.[5]

Table 3: In Vitro Cardiotoxicity (hERG Channel Inhibition) of Azole Antifungals

Antifungal AgentCell LineAssayIC50 ValueCitation(s)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
FluconazoleHEK293Whole-cell patch clamp48.2 ± 9.4 µM[6][7]
KetoconazoleHEK293Whole-cell patch clamp1.92 µM[8]
PosaconazoleHEK 293Whole-cell patch clampIncreased hERG tail currents at 30 µM[9]

Table 4: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound

CYP IsoformSubstrateIC50 (µM)Inhibition PotentialCitation(s)
CYP1A2Phenacetin3.68Weak[10][11]
CYP2A6Coumarin20.7Negligible[10][11]
CYP2C8Amodiaquine104.1Negligible[10][11]
CYP2C9Tolbutamide0.22Strong[10][11]
CYP2C19S-mephenytoin0.05Strong[10][11]
CYP2D6Dextromethorphan0.87Moderate[10][11]
CYP3A4Midazolam0.03Strong[10][11]
CYP3A4Nifedipine0.008Strong[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Cytotoxicity Assays

A common workflow for assessing in vitro cytotoxicity involves exposing cultured cells to the test compound and measuring cell viability through various assays.

CYTOTOXICITY_WORKFLOW cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture Maintain cell line in appropriate culture medium Cell_Seeding Seed cells into 96-well plates at a defined density Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h to allow cell attachment Cell_Seeding->Incubation_24h Add_Compound Add compound dilutions to the cells Incubation_24h->Add_Compound Compound_Dilution Prepare serial dilutions of the test compound Compound_Dilution->Add_Compound Incubation_Exposure Incubate for a defined period (e.g., 24, 48, 72h) Add_Compound->Incubation_Exposure Add_Reagent Add viability assay reagent (e.g., MTT, LDH substrate) Incubation_Exposure->Add_Reagent Incubation_Assay Incubate for the required time Add_Reagent->Incubation_Assay Measure_Signal Measure signal (e.g., absorbance, fluorescence) Incubation_Assay->Measure_Signal Calculate_Viability Calculate percentage cell viability relative to control Measure_Signal->Calculate_Viability IC50_Determination Determine the IC50 value Calculate_Viability->IC50_Determination

Experimental workflow for in vitro cytotoxicity testing.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is directly proportional to the number of lysed cells.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

In Vitro Hepatotoxicity Assessment
  • Primary Hepatocyte Cultures: Freshly isolated or cryopreserved primary hepatocytes from human or animal sources are considered the gold standard for in vitro hepatotoxicity studies. These cells are cultured and exposed to the test compound.

  • Endpoints: Hepatotoxicity is assessed by measuring various endpoints, including:

    • Cell Viability Assays: As described above (MTT, LDH).

    • Liver Enzyme Leakage: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

    • Functional Assays: Assessment of albumin synthesis, urea production, and cytochrome P450 activity.

In Vitro Cardiotoxicity Assessment (hERG Assay)
  • Patch-Clamp Electrophysiology: This is the gold standard for assessing the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Procedure:

    • Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.

    • The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels.

    • Cells are exposed to increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured, and the IC50 value is determined.

Cytochrome P450 (CYP) Inhibition Assay
  • Human Liver Microsomes: This is the most common in vitro system used to assess the potential of a compound to inhibit CYP enzymes.

  • Procedure:

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for each CYP isoform to be tested.

    • The test compound is added at various concentrations.

    • The formation of the metabolite of the specific substrate is measured, typically by LC-MS/MS.

    • The inhibition of metabolite formation is used to calculate the IC50 value.

DDI_ASSESSMENT In_Vitro_CYP_Inhibition_Assay In Vitro CYP Inhibition Assay (e.g., using human liver microsomes) Determine_IC50 Determine IC50 values for each CYP isoform In_Vitro_CYP_Inhibition_Assay->Determine_IC50 Calculate_Ratio Calculate the ratio of Cmax,u / IC50 Determine_IC50->Calculate_Ratio Clinical_Exposure Estimate maximum unbound plasma concentration (Cmax,u) at therapeutic doses Clinical_Exposure->Calculate_Ratio Risk_Assessment Assess the potential for clinically significant drug-drug interactions Calculate_Ratio->Risk_Assessment Low_Risk Low Risk of DDI Risk_Assessment->Low_Risk Ratio is low High_Risk High Risk of DDI - Further investigation needed (e.g., clinical DDI studies) Risk_Assessment->High_Risk Ratio is high

Logical relationship for assessing drug-drug interaction potential.

Discussion and Conclusion

This comparative guide highlights the current state of knowledge regarding the preclinical safety profile of this compound in relation to older azole antifungals.

The available data on this compound's interaction with cytochrome P450 enzymes is a critical piece of its safety profile. The potent in vitro inhibition of CYP2C9, CYP2C19, and CYP3A4 suggests a high potential for drug-drug interactions with medications metabolized by these enzymes.[10][11] This is a common characteristic of azole antifungals and necessitates careful consideration during clinical development and potential future prescribing.

A significant finding from a Phase II clinical trial comparing topical this compound 2% cream to ketoconazole 2% cream for the treatment of Pityriasis versicolor was that adverse events were reported only in the ketoconazole-treated group. This suggests a favorable local safety profile for this compound in a topical formulation.

However, the striking lack of publicly available preclinical data on this compound's in vitro cytotoxicity, hepatotoxicity, and direct cardiotoxicity (hERG channel inhibition) is a major limitation in providing a comprehensive safety benchmark. While early clinical data for topical application may be encouraging, these fundamental preclinical assessments are essential for understanding the intrinsic toxic potential of the molecule, which is particularly important if systemic administration is ever considered.

In contrast, a body of preclinical and clinical safety data exists for the older azole antifungals. Ketoconazole is known for its significant hepatotoxicity and potential for drug interactions.[12] Itraconazole also carries a risk of hepatotoxicity and has been associated with negative inotropic effects.[13] Fluconazole is generally considered to have a better safety profile, though it can inhibit hERG channels at higher concentrations.[6][7] Voriconazole is associated with visual disturbances and hepatotoxicity, while posaconazole is generally well-tolerated but can also affect liver function.

References

A Comparative In Vitro Pharmacodynamic Analysis of Dapaconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacodynamics of two notable azole antifungal agents: Dapaconazole and the established drug, Itraconazole. Both compounds belong to the azole class of antifungals and share a common mechanism of action by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide summarizes available quantitative data, presents detailed experimental protocols for key pharmacodynamic assays, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, a newer imidazole derivative, and Itraconazole, a widely used triazole, exert their antifungal effects by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol.[2] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to altered permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.[2][3]

The following diagram illustrates the ergosterol biosynthesis pathway and the site of action for azole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Azoles (this compound, Itraconazole) Azoles (this compound, Itraconazole) Lanosterol -> Ergosterol Lanosterol -> Ergosterol Azoles (this compound, Itraconazole)->Lanosterol -> Ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Quantitative In Vitro Pharmacodynamics

The following tables summarize the available data for Itraconazole and highlight the data gap for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesDrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
Trichophyton mentagrophytesItraconazole0.062 - 0.50.250.50[4]
This compoundData not availableData not availableData not available
Trichophyton rubrumItraconazole0.031 - 2.00.251.0[4]
This compoundData not availableData not availableData not available
Microsporum canisItraconazoleData not availableData not availableData not available
This compoundData not availableData not availableData not available
Aspergillus nigerItraconazoleData not availableData not availableData not available
This compoundData not availableData not availableData not available
Candida albicansItraconazole≤0.03 - >80.060.25[5]
This compoundData not availableData not availableData not available

Table 2: Time-Kill Kinetics Data

Fungal SpeciesDrugConcentrationLog₁₀ CFU/mL ReductionTime (hours)Citation
Aspergillus spp.Itraconazole1-16 x MICFungistatic24 - 48[6]
This compoundData not availableData not availableData not available
DermatophytesItraconazoleData not availableData not availableData not available
This compoundData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for conducting key in vitro pharmacodynamic experiments, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI). These protocols can be adapted for a comparative study of this compound and Itraconazole.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against filamentous fungi, as outlined in the CLSI document M38-A2.[2][7]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., 0.4-5 x 10⁴ CFU/mL) D Inoculate each well with 100 µL of fungal suspension A->D B Prepare serial two-fold dilutions of this compound and Itraconazole in RPMI medium C Dispense 100 µL of each drug dilution into 96-well microtiter plate B->C C->D E Incubate plates at 35°C for 48-72 hours D->E F Visually or spectrophotometrically read the plates E->F G Determine MIC as the lowest concentration with significant inhibition of growth compared to the control F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Fungal Isolate Preparation: Cultures of the test fungi (e.g., Trichophyton rubrum, Aspergillus fumigatus) are grown on a suitable agar medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration within the recommended range.

  • Antifungal Agent Preparation: Stock solutions of this compound and Itraconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

  • Microdilution Plate Setup: A 96-well microtiter plate is used. Each well in a row is filled with a decreasing concentration of the antifungal agent. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Inoculation and Incubation: The fungal inoculum is added to each well (except the sterility control). The plate is then incubated at 35°C for a duration appropriate for the fungus being tested (typically 48-96 hours for dermatophytes and other molds).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 100% inhibition for itraconazole) compared to the growth in the drug-free control well. The reading can be done visually or with a spectrophotometer.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_quantification Quantification and Analysis A Prepare fungal suspension (e.g., 1-5 x 10⁵ CFU/mL) in RPMI medium B Add this compound or Itraconazole at desired concentrations (e.g., 1x, 4x, 16x MIC) A->B D Incubate cultures at 35°C with agitation B->D C Include a drug-free growth control C->D E At specified time points (0, 2, 4, 8, 12, 24, 48h), withdraw aliquots D->E F Perform serial dilutions and plate on agar medium E->F G Incubate plates and count colony forming units (CFU) F->G H Plot log₁₀ CFU/mL versus time to generate time-kill curves G->H

References

Safety Operating Guide

Proper Disposal of Dapaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Dapaconazole is critical for research facilities. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to proper disposal protocols is paramount to protect both personnel and the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general pharmaceutical waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[1] In case of a spill, prevent the substance from entering drains or water courses.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations.[1] The following procedure outlines the general steps for the proper disposal of this compound and its contaminated containers:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused or expired product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste streams, such as biohazardous or radioactive waste.

  • Containerization:

    • Place all this compound waste into a designated, properly labeled, and sealed container.

    • The container should be robust and leak-proof to prevent environmental release.

  • Labeling:

    • Clearly label the waste container with the name "this compound Waste" and appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste to prevent such occurrences.[3][4]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

Quantitative Hazard Data Summary

While specific quantitative disposal limits are determined by local regulations, the hazard classification of this compound provides a basis for its stringent disposal requirements.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should refer to their institution's safety protocols and the manufacturer's Safety Data Sheet for detailed handling procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Disposal Pathway Decision cluster_3 Final Disposal start This compound Waste Generated (Unused product, contaminated labware, spill debris) segregate Segregate from other waste streams start->segregate containerize Place in a labeled, sealed, and dedicated waste container segregate->containerize is_hazardous Is it hazardous pharmaceutical waste? containerize->is_hazardous approved_disposal Dispose through an approved hazardous waste disposal facility is_hazardous->approved_disposal Yes (per SDS and regulations) incorrect_disposal Incorrect Disposal Pathways (Do Not Use) is_hazardous->incorrect_disposal No (Incorrect Assessment) drain Drain Disposal incorrect_disposal->drain trash Regular Trash incorrect_disposal->trash

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dapaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dapaconazole, a novel antifungal agent. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes, dust, and aerosols that could come into contact with the eyes.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the compound. It is crucial to change gloves immediately if they become contaminated.
Body Protection Impervious clothing (e.g., laboratory coat)Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Suitable respiratorNecessary when there is a risk of inhaling dust or aerosols, especially when handling the compound outside of a well-ventilated area or fume hood. The specific type of respirator should be determined by a workplace risk assessment.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps to be followed in the laboratory.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Receipt Receive this compound Storage Store in a cool, well-ventilated area away from incompatible materials. Receipt->Storage Preparation Don appropriate PPE Weighing Weigh compound in a ventilated enclosure Preparation->Weighing Experiment Conduct experiment in a designated area Weighing->Experiment Decontamination Decontaminate work surfaces Experiment->Decontamination HandWashing Wash hands thoroughly Decontamination->HandWashing

Operational Workflow for Handling this compound

Procedural Steps:

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store this compound in a tightly sealed container in a cool, well-ventilated area, away from strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols[1].

    • Use only in areas with adequate exhaust ventilation[1].

    • Do not eat, drink, or smoke when using this product[1][2].

  • Post-Experiment :

    • Wash skin thoroughly after handling[1][2].

    • Contaminated work clothing should not be allowed out of the workplace[2].

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects[1].

Disposal Workflow for this compound cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Management CollectWaste Collect waste this compound and contaminated materials LabelContainer Place in a clearly labeled, sealed container CollectWaste->LabelContainer ApprovedFacility Dispose of contents/container to an approved waste disposal plant LabelContainer->ApprovedFacility Spill In case of a spill, collect spillage Spill->CollectWaste

Disposal Workflow for this compound

Disposal Procedure:

  • Waste Collection : Collect all waste materials, including unused this compound and any contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled waste container.

  • Container Management : Ensure the waste container is sealed to prevent leakage or release into the environment.

  • Final Disposal : Dispose of the waste container and its contents through an approved waste disposal plant[1][2]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Spill Cleanup : In the event of a spill, collect the spillage and dispose of it as hazardous waste[1]. Avoid release to the environment[1].

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.